molecular formula C8H14Cl3N B1419211 Bis-(3-chloro-but-2-enyl)-amine hydrochloride CAS No. 66087-36-3

Bis-(3-chloro-but-2-enyl)-amine hydrochloride

Cat. No.: B1419211
CAS No.: 66087-36-3
M. Wt: 230.6 g/mol
InChI Key: CUJWWPNLJUMOGZ-FQXRMGPMSA-N
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Description

Bis-(3-chloro-but-2-enyl)-amine hydrochloride is a useful research compound. Its molecular formula is C8H14Cl3N and its molecular weight is 230.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(Z)-3-chloro-N-[(Z)-3-chlorobut-2-enyl]but-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl2N.ClH/c1-7(9)3-5-11-6-4-8(2)10;/h3-4,11H,5-6H2,1-2H3;1H/b7-3-,8-4-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJWWPNLJUMOGZ-FQXRMGPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNCC=C(C)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CNC/C=C(\Cl)/C)/Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of Bis-(3-chloro-but-2-enyl)-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of Bis-(3-chloro-but-2-enyl)-amine Hydrochloride Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Scientists

Structural Analysis, Physicochemical Profiling, and Synthetic Logic

Executive Summary

This compound (CAS: 66087-36-3) is a specialized secondary amine salt derived from the allylic substitution of 1,3-dichloro-2-butene. Unlike its structural cousin, the nitrogen mustard bis(2-chloroethyl)amine (nor-HN2), this compound features chlorine atoms attached to vinylic carbons (


 hybridized), rendering them significantly less reactive toward nucleophilic substitution under physiological conditions.

This guide provides a comprehensive technical analysis of the compound, distinguishing its stable "building block" nature from the highly reactive alkylating agents it resembles. It serves as a critical reference for researchers utilizing this molecule as a stable intermediate in the synthesis of complex heterocyclic amines, functionalized polymers, or proteomic probes.

Chemical Identity & Structural Characterization[1]

The molecule consists of a central secondary amine nitrogen bonded to two 3-chloro-2-butenyl (chloro-crotyl) groups. The hydrochloride salt form confers stability and water solubility, making it the preferred state for storage and handling.

Parameter Technical Detail
IUPAC Name N-(3-chloro-2-butenyl)-3-chlorobut-2-en-1-amine hydrochloride
Common Name Bis-(3-chloro-but-2-enyl)-amine HCl
CAS Number 66087-36-3 (Salt); 117887-82-8 (Free Base)
Molecular Formula

Molecular Weight 230.56 g/mol
Structural Motif Bis-allylic amine with vinylic chlorides
Stereochemistry Typically exists as a mixture of (E,E), (Z,Z), and (E,Z) isomers unless chirally separated, originating from the 1,3-dichloro-2-butene precursor.[1][2][3]
The "Vinylic Paradox" (Expert Insight)

A common error in drug design is conflating this molecule with Nitrogen Mustards .

  • Nitrogen Mustards (e.g., Mustine): Contain

    
    -chloroethyl groups (
    
    
    
    ). The chlorine is on a saturated (
    
    
    ) carbon, allowing for the rapid formation of a reactive aziridinium ion, which alkylates DNA.
  • Bis-(3-chloro-but-2-enyl)-amine: Contains vinylic chlorines (

    
    ). The 
    
    
    
    bond is strengthened by resonance with the double bond (
    
    
    -electron overlap). Consequently, this molecule does not readily form aziridinium ions and lacks the aggressive alkylating potential of standard mustards, making it a stable scaffold rather than a direct cytotoxic agent.

Physicochemical Properties[2][5][6][7][8]

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite) for the hydrochloride salt and its free base.

Physical Constants
PropertyValue / DescriptionSource/Note
Physical State Crystalline Solid (Powder)Standard for amine HCl salts
Color White to Off-WhiteDependent on purity
Melting Point 175°C - 185°C (Decomposes)Predicted range for secondary amine HCl salts of this MW [1]
Boiling Point 264.8 ± 35.0 °C (Free Base)Predicted @ 760 mmHg [2]
Solubility (Water) High (>50 mg/mL)Due to ionic HCl nature
Solubility (Organic) Soluble in DMSO, Methanol; Insoluble in HexanePolar protic solvents preferred
pKa (Conjugate Acid) 9.2 ± 0.5 Typical for dialkylamines; indicates basicity of the free amine
Hygroscopicity Moderate to HighRequires desiccated storage
Spectral Signature (Diagnostic)
  • 
    -NMR (DMSO-
    
    
    
    ):
    Distinct signals for the methyl group (
    
    
    ppm), the methylene protons adjacent to nitrogen (
    
    
    ppm), and the vinylic proton (
    
    
    ppm).
  • Mass Spectrometry:

    
     (Free Base 
    
    
    
    ). Look for characteristic chlorine isotope pattern (
    
    
    ) showing M, M+2, and M+4 peaks due to dichloro content.

Synthesis Protocol

The synthesis exploits the differential reactivity of the two chlorine atoms in 1,3-dichloro-2-butene . The allylic chloride (C1) is highly reactive toward nucleophiles, while the vinylic chloride (C3) remains inert.

Reaction Logic


Step-by-Step Methodology

Note: This protocol assumes the use of standard Schlenk line techniques to manage volatile amines.

  • Reagent Preparation:

    • Precursor: 1,3-Dichloro-2-butene (CAS 926-57-8).[1] Ensure a defined isomer ratio if stereochemistry is critical.

    • Nucleophile: Aqueous Ammonia (25-30%) or Ethanolic Ammonia.

    • Solvent: Ethanol or Acetonitrile.

  • Nucleophilic Substitution:

    • Cool the ammonia solution to 0°C to prevent outgassing.

    • Add 1,3-dichloro-2-butene dropwise. The molar ratio should favor the alkyl halide slightly if the secondary amine is the target, but excess ammonia is often used to prevent tertiary amine formation, followed by separation.

    • Optimization: To favor the bis-substituted product (secondary amine), use a stoichiometric ratio of 2:1 (Halide:Ammonia) and a mild base (e.g.,

      
      ) to scavenge the HCl generated.
      
  • Work-up & Salt Formation:

    • Evaporate solvent to remove excess ammonia.

    • Extract the free base into Dichloromethane (DCM). Wash with brine.

    • Critical Step: Dry the organic layer over

      
      , filter, and cool to 0°C.
      
    • Bubble anhydrous HCl gas through the solution or add 4M HCl in Dioxane dropwise.

    • The This compound will precipitate as a white solid.

  • Purification:

    • Recrystallize from Ethanol/Diethyl Ether to remove mono-substituted impurities.

Visualization of Pathways

The following diagrams illustrate the synthesis logic and the structural stability comparison.

G cluster_synthesis Synthesis of Bis-(3-chloro-but-2-enyl)-amine HCl Reactant 1,3-Dichloro-2-butene (Allylic-Cl Reactive) Intermediate Nucleophilic Attack (SN2 on Allylic C) Reactant->Intermediate Ammonia Ammonia (NH3) Ammonia->Intermediate FreeBase Free Amine Base (Liquid) Intermediate->FreeBase - HCl Product Bis-(3-chloro-but-2-enyl)-amine Hydrochloride (Solid) FreeBase->Product + HCl (Anhydrous)

Figure 1: Synthetic pathway exploiting the specific reactivity of the allylic chloride over the vinylic chloride.

G cluster_reactivity Reactivity Comparison: Why it is NOT a Nitrogen Mustard Mustine Nitrogen Mustard (Cl on sp3 Carbon) Aziridinium Aziridinium Ion (Highly Reactive DNA Alkylator) Mustine->Aziridinium Rapid Intramolecular Cyclization TargetMol Bis-(3-chloro-but-2-enyl)-amine (Cl on sp2 Carbon) Stable Resonance Stabilized (No Alkylation) TargetMol->Stable Vinylic Bond Prevents Cyclization

Figure 2: Structural logic demonstrating the stability of the vinylic chloride compared to traditional mustard agents.

Handling, Safety, and Stability

Stability Profile
  • Thermal: Stable at room temperature. Decomposes at melting point (>175°C) releasing HCl vapors.

  • Hydrolytic: The vinylic chloride is resistant to hydrolysis under neutral conditions. The amine salt is hygroscopic.

  • Incompatibility: Strong oxidizing agents (reacts with amine), Strong bases (liberates free amine).

Safety Protocols (GHS Classification)

Although less reactive than nitrogen mustards, this compound is a halogenated amine and should be treated as a Hazardous Substance .

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

References

  • Santa Cruz Biotechnology. this compound Product Data Sheet. Catalog # sc-263056.

  • GuideChem. Predicted Properties for (2Z)-3-Chloro-N-[(2Z)-3-chloro-2-buten-1-yl]-2-buten-1-amine (CAS 117887-82-8).

  • National Toxicology Program (NTP). Toxicological Summary for 1,3-Dichloro-2-butene (Precursor Reactivity).

  • PubChem. Compound Summary: But-3-en-2-amine hydrochloride (Analogous substructure analysis).

  • ChemicalBook. CAS 66087-36-3 Entry and Synonyms.

Sources

Bis-(3-chloro-but-2-enyl)-amine hydrochloride CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the identification, formation, and control of Bis-(3-chloro-but-2-enyl)-amine hydrochloride , a critical process-related impurity encountered primarily in the synthesis of allylamine antifungals like Terbinafine .

Executive Summary & Chemical Identification

This compound is a secondary amine salt formed as a byproduct during the nucleophilic substitution reaction of 1,3-dichlorobut-2-ene with ammonia. It is structurally analogous to nitrogen mustards but possesses a butenyl backbone. In pharmaceutical development, it is classified as a Potential Genotoxic Impurity (PGI) due to its alkylating capability, requiring strict control strategies under ICH M7 guidelines.

Chemical Identity
ParameterDetail
Chemical Name This compound
IUPAC Name N-(3-chlorobut-2-en-1-yl)-3-chlorobut-2-en-1-amine hydrochloride
Molecular Formula

Molecular Weight 206.11 g/mol (Free Base) / 242.57 g/mol (HCl Salt)
CAS Number Note: The specific CAS for the HCl salt is not widely indexed in public registries.[1][2][3] The Free Base is often referenced in patent literature related to Terbinafine impurities. Related CAS: 926-57-8 (Starting Material: 1,3-Dichlorobut-2-ene).[4]
Structure Secondary amine with two 3-chloro-2-butenyl groups.

CRITICAL DISTINCTION: Do not confuse this compound with Bis(2-chloroethyl)amine hydrochloride (Nitrogen Mustard, CAS 821-48-7). While both are bis-alkylating agents, the butenyl analog discussed here is specific to allylamine drug synthesis and exhibits different reactivity profiles.

Formation Mechanism & Synthesis

The formation of this impurity is governed by the kinetics of competitive alkylation. In the industrial synthesis of Terbinafine, 1,3-dichlorobut-2-ene is reacted with ammonia to produce the primary amine intermediate (3-chlorobut-2-enylamine).

However, the product secondary amine is more nucleophilic than the ammonia starting material, leading to a second alkylation event if stoichiometry is not strictly controlled.

Reaction Pathway Diagram

The following diagram illustrates the competitive alkylation cascade.

ReactionPathway SM1 1,3-Dichlorobut-2-ene (Electrophile) NH3 Ammonia (Nucleophile) Mono Primary Amine (Target Intermediate) NH3->Mono + SM1 (-HCl) Bis Bis-(3-chloro-but-2-enyl)-amine (Secondary Impurity) Mono->Bis + SM1 (Over-Alkylation) Tris Tris-amine (Tertiary Impurity) Bis->Tris + SM1 (Exhaustive Alkylation)

Figure 1: Step-wise alkylation pathway. The formation of the Bis-impurity (Yellow) competes with the formation of the Mono-amine (Green).

Synthetic Protocol for Reference Standard

To quantify this impurity in drug substances, researchers must synthesize the reference standard.

  • Reagents: 1,3-Dichlorobut-2-ene (1.0 eq), Ammonia (0.5 eq - Deficit promotes Bis formation), Ethanol (Solvent).

  • Procedure:

    • Dissolve 1,3-dichlorobut-2-ene in ethanol at 0°C.

    • Add aqueous ammonia dropwise (limiting reagent to favor double alkylation).

    • Stir at room temperature for 12 hours.

    • Workup: Evaporate solvent. Basify with NaOH (pH 10) to liberate free amines.

    • Purification: Extract with Dichloromethane (DCM). The mixture will contain Mono, Bis, and Tris amines. Separation is achieved via Fractional Distillation or Column Chromatography (Silica, Hexane:EtOAc gradient).

    • Salt Formation: Dissolve the isolated Bis-amine fraction in diethyl ether and bubble dry HCl gas. The hydrochloride salt precipitates as a white solid.[5]

Analytical Identification & Characterization

Accurate identification relies on distinguishing the Bis-amine from the Mono-amine and the starting material.

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule simplifies the spectrum. The two butenyl chains are chemically equivalent.

NucleusChemical Shift (

)
MultiplicityIntegrationAssignment

2.15 ppmSinglet (s)6HMethyl groups (

) on the vinyl chain.

3.65 ppmDoublet (d)4HMethylene groups (

) adjacent to nitrogen.

5.65 ppmTriplet/Multiplet2HVinylic protons (

).

9.50+ ppmBroad Singlet2HAmmonium protons (

) in HCl salt.
Mass Spectrometry (MS) - Isotope Pattern

The presence of two chlorine atoms provides a distinct isotopic signature, crucial for confirmation.

  • Molecular Ion (

    
    ):  207 (Free base mass).
    
  • Isotope Ratio: Because of the two Chlorine atoms (

    
     and 
    
    
    
    ), the mass spectrum will show a characteristic 9:6:1 intensity ratio for peaks at m/z M , M+2 , and M+4 .
    • m/z 207 (100%) :

      
      
      
    • m/z 209 (~65%) :

      
      
      
    • m/z 211 (~10%) :

      
      
      

Safety & Toxicology (GTI Context)

As an alkylating agent, this compound is considered a Genotoxic Impurity .

  • Mechanism: The allylic chloride moiety is highly reactive toward nucleophiles (DNA bases). The nitrogen lone pair can also facilitate the formation of a reactive aziridinium-like transition state, similar to nitrogen mustards.

  • Control Limit: Under ICH M7, if the compound is Ames positive (highly likely for this class), it must be controlled to TTC (Threshold of Toxicological Concern) levels, typically < 1.5 µ g/day in the final drug product.

Control Strategy in Manufacturing

To minimize the formation of the Bis-impurity during the synthesis of the Mono-amine intermediate:

  • High Ammonia Excess: Use a large molar excess of ammonia (e.g., >10 equivalents). This statistically favors the collision of 1,3-dichlorobutene with

    
     rather than with the formed Mono-amine, suppressing the secondary alkylation step.
    
  • Dilution: High dilution conditions reduce the reaction rate of the bimolecular second alkylation.

  • Purification: The Bis-amine is significantly more lipophilic (LogP ~2.5) than the Mono-amine (LogP ~0.8). It can be removed by:

    • Acidic Extraction: At pH 4-5, the Mono-amine is protonated and stays in the aqueous phase, while the less basic Bis-amine may partition into organic solvents.

References

  • ICH Guideline M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • PubChem Compound Summary . 1,3-Dichloro-2-butene (Starting Material). National Center for Biotechnology Information. Link

  • European Chemicals Agency (ECHA) . Registration Dossier: 1,3-dichlorobut-2-ene. Link

  • Org. Process Res. Dev. Process Development of Terbinafine Hydrochloride. (General reference for allylamine synthesis pathways). Link

Sources

An In-depth Technical Guide to Determining the Solubility Profile of Bis-(3-chloro-but-2-enyl)-amine hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Unknowns in Early-Stage Chemical Development

In the realm of chemical synthesis and drug development, the journey of a novel compound from its initial creation to its final application is fraught with challenges. One of the most fundamental, yet often overlooked, initial hurdles is understanding a compound's solubility. This guide is dedicated to a specific molecule of interest: Bis-(3-chloro-but-2-enyl)-amine hydrochloride (Molecular Formula: C8H14Cl3N, Molecular Weight: 230.56 g/mol )[1]. While this compound holds potential as a research chemical or a synthetic intermediate, its solubility profile in organic solvents—a critical parameter for its application in synthesis, purification, and formulation—remains largely uncharacterized in public literature.

This document, therefore, serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is not a repository of pre-existing data, but rather a methodological roadmap. As a Senior Application Scientist, my objective is to provide you with the foundational principles, practical experimental protocols, and data interpretation frameworks necessary to meticulously determine the solubility profile of this amine hydrochloride. We will delve into the "why" behind experimental choices, ensuring that the data you generate is not only accurate but also meaningful for downstream applications.

Understanding the Molecule: The Implications of an Amine Hydrochloride Structure

This compound is, as its name suggests, the hydrochloride salt of a secondary amine. The formation of a salt by reacting an amine with a strong acid like hydrochloric acid is a common strategy in medicinal chemistry and chemical synthesis. This is because the resulting ionic character of the salt generally enhances water solubility, which can be crucial for bioavailability in pharmaceutical applications[2][3].

However, in the context of organic synthesis, where this compound is likely to be used as an intermediate[4][5][6][7][8], its solubility in a range of non-aqueous, organic solvents is of paramount importance. The polarity imparted by the hydrochloride salt form can significantly influence its solubility in organic media. Generally, amine hydrochlorides exhibit poor solubility in non-polar organic solvents and varying degrees of solubility in polar organic solvents, particularly those capable of hydrogen bonding[9]. Predicting this solubility with high accuracy without experimental data is challenging, as it is a complex interplay between the solute's crystal lattice energy and its solvation by the solvent molecules[10][11].

This guide will walk you through the process of experimentally determining this crucial solubility profile.

The Strategic Selection of Organic Solvents: A Rationale-Driven Approach

The choice of solvents for a solubility screen should not be arbitrary. A well-considered selection should span a range of polarities, proticities, and chemical functionalities to provide a comprehensive understanding of the compound's behavior. For this compound, a logical solvent selection would include:

  • Protic Solvents: These solvents can donate hydrogen bonds and are generally more polar. They are often good solvents for salts.

    • Examples: Methanol, Ethanol, Isopropanol

  • Aprotic Polar Solvents: These solvents are polar but cannot donate hydrogen bonds. They can, however, act as hydrogen bond acceptors.

    • Examples: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone

  • Non-Polar Solvents: These solvents have low dielectric constants and are generally poor solvents for salts. Testing in these solvents is important to define the limits of solubility.

    • Examples: Toluene, Hexanes, Dichloromethane (DCM)

The following table provides a structured list of recommended solvents for the initial solubility screening.

Solvent Class Solvent Polarity Index Rationale for Inclusion
Protic Polar Methanol5.1Potential for strong hydrogen bonding with the hydrochloride.
Ethanol4.3A common and less toxic protic solvent.
Isopropanol3.9A slightly less polar alcohol, providing a point of comparison.
Aprotic Polar Acetonitrile5.8A common solvent in chromatography and synthesis.
Dimethylformamide (DMF)6.4A highly polar aprotic solvent, often capable of dissolving otherwise insoluble compounds.
Dimethyl sulfoxide (DMSO)7.2A very strong, highly polar aprotic solvent.
Acetone5.1A common ketone solvent with moderate polarity.
Non-Polar Dichloromethane (DCM)3.1A chlorinated solvent with some polarity, often used in synthesis.
Toluene2.4An aromatic, non-polar solvent.
n-Hexane0.1A classic non-polar alkane solvent to establish a baseline for insolubility.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "shake-flask" method is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent[12]. It involves agitating an excess amount of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by quantifying the concentration of the dissolved compound in the supernatant.

Prerequisite: Analytical Method Development

Before commencing the solubility experiments, a validated analytical method for quantifying this compound is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique.

Step-by-Step HPLC Method Development:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase Selection: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective for amine hydrochlorides.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of the compound using a UV-Vis spectrophotometer.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to generate a calibration curve. This curve will be used to determine the concentration of the unknown samples.

Shake-Flask Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selected range of organic solvents at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • Volumetric flasks and pipettes

  • Validated HPLC method

Protocol:

  • Preparation: Add an excess amount of this compound to each vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point could be 10-20 mg of the solid in 1 mL of solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for at least 24 hours. For some compounds, reaching equilibrium may take longer, so it is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued[12].

  • Sample Collection: After equilibration, remove the vials from the shaker and let the undissolved solid settle.

  • Separation of Solid and Liquid Phases: Centrifuge the vials to further pellet the undissolved solid.

  • Filtration: Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Dilution: Immediately perform a precise dilution of the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the range of the calibration curve.

  • Quantification: Analyze the diluted samples using the validated HPLC method.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Data Presentation:

The results should be compiled into a clear and concise table, as shown below. This allows for easy comparison of the solubility across different solvents.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Qualitative Description
Methanol25[Experimental Value][Calculated Value]e.g., Very Soluble
Ethanol25[Experimental Value][Calculated Value]e.g., Freely Soluble
Isopropanol25[Experimental Value][Calculated Value]e.g., Soluble
Acetonitrile25[Experimental Value][Calculated Value]e.g., Sparingly Soluble
Dimethylformamide25[Experimental Value][Calculated Value]e.g., Very Soluble
Dimethyl sulfoxide25[Experimental Value][Calculated Value]e.g., Very Soluble
Acetone25[Experimental Value][Calculated Value]e.g., Slightly Soluble
Dichloromethane25[Experimental Value][Calculated Value]e.g., Very Slightly Soluble
Toluene25[Experimental Value][Calculated Value]e.g., Practically Insoluble
n-Hexane25[Experimental Value][Calculated Value]e.g., Practically Insoluble

Qualitative descriptions can be based on standard pharmacopeial definitions.

Visualizing the Solubility Determination Workflow

To provide a clear overview of the experimental process, the following workflow diagram has been generated using Graphviz.

Caption: Workflow for determining the equilibrium solubility of this compound.

Interpreting the Results and Next Steps

The solubility data you generate will be invaluable for several key aspects of working with this compound:

  • Reaction Solvent Selection: The data will guide the choice of solvents for synthetic reactions involving this intermediate, ensuring it remains in solution.

  • Purification Strategy: Understanding its solubility profile is critical for developing crystallization and recrystallization procedures for purification. For instance, a solvent in which it is highly soluble at elevated temperatures but poorly soluble at room temperature would be an ideal candidate for recrystallization.

  • Formulation Development: If this compound were to be considered for a pharmaceutical application, this data would be the first step in developing a suitable formulation.

The logical relationship between the experimental data and its application is illustrated below.

G cluster_apps Downstream Applications exp_data Experimental Solubility Data High Solubility in Solvent A Moderate Solubility in Solvent B Low Solubility in Solvent C reaction Reaction Chemistry (Choose Solvent A) exp_data->reaction informs purification Purification Strategy (e.g., Antisolvent crystallization using Solvents A & C) exp_data->purification guides formulation Formulation Studies (e.g., Liquid formulation in Solvent B) exp_data->formulation is critical for

Caption: Application of solubility data in chemical and pharmaceutical development.

Conclusion: A Foundation for Future Research

This guide has provided a comprehensive framework for systematically determining the solubility profile of this compound in a range of organic solvents. By following the principles of strategic solvent selection, employing the robust shake-flask method, and utilizing a validated analytical technique, researchers can generate high-quality, reliable data. This foundational knowledge is not merely an academic exercise; it is a critical enabler for the efficient and effective use of this compound in synthesis, purification, and potentially, in the development of novel chemical entities. The protocols and frameworks presented herein are designed to be a self-validating system, ensuring the integrity and trustworthiness of your findings.

References

  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. Retrieved from [Link]

  • World Health Organization (WHO). (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4). Retrieved from [Link]

  • Nielsen, J. H., et al. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). International Journal of Pharmaceutics, 570, 118653. Retrieved from [Link]

  • Hayashi, K., et al. (1959). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan, 33(4), 379-382. Retrieved from [Link]

  • PubChem. (n.d.). Bis(2-chloroethyl)amine hydrochloride. Retrieved from [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • PubChem. (n.d.). But-3-en-2-amine hydrochloride. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Journal of Basrah Researches (Sciences), 39(1), 1-8. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Bis-(3-chloro-but-2-enyl)-amine Hydrochloride Derivatives: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Bis-(3-chloro-but-2-enyl)-amine hydrochloride and its derivatives. As a class of unsaturated nitrogen mustards, these compounds represent a compelling area of research for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, chemical behavior, and potential applications of this unique chemical entity.

Introduction: The Evolution of Nitrogen Mustards and the Rationale for Alkenyl Derivatives

Nitrogen mustards are a class of bifunctional alkylating agents that have been a cornerstone of cancer chemotherapy for decades.[1] Their cytotoxic effects are primarily mediated through the covalent alkylation of DNA, leading to the formation of inter- and intra-strand cross-links that disrupt DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2] The archetypal nitrogen mustard, mechlorethamine, and its derivatives like cyclophosphamide and melphalan, all feature a bis(2-chloroethyl)amino functional group.[3]

The reactivity of the chloroethyl groups is central to their mechanism of action. The nitrogen atom, through intramolecular cyclization, forms a highly reactive aziridinium ion, which is the ultimate alkylating species.[4] The rate of formation and stability of this intermediate are critical determinants of the drug's efficacy and toxicity.[5]

The exploration of derivatives with modified alkyl chains, such as the introduction of unsaturation, presents a strategic approach to modulate the electronic properties and, consequently, the reactivity of the nitrogen mustard pharmacophore. The presence of a butenyl group, as in Bis-(3-chloro-but-2-enyl)-amine, is hypothesized to influence the rate of aziridinium ion formation and its subsequent reactions, potentially leading to altered biological activity, selectivity, and toxicity profiles compared to their saturated counterparts. This guide delves into the synthetic pathways to access these novel compounds, their predicted chemical behavior, and the methodologies to evaluate their therapeutic potential.

Synthesis of this compound

The synthesis of this compound is not widely documented in the current literature, necessitating a rational design of its synthetic route based on established organic chemistry principles. A plausible multi-step synthesis is proposed below, starting from readily available precursors.

Proposed Synthetic Pathway

A logical approach involves the initial synthesis of the secondary amine, Bis-(but-2-enyl)-amine, followed by allylic chlorination and subsequent formation of the hydrochloride salt.

Synthetic_Pathway But-2-en-1-amine But-2-en-1-amine Reductive_Amination Reductive Amination (e.g., NaBH3CN) But-2-en-1-amine->Reductive_Amination But-2-en-1-al But-2-en-1-al But-2-en-1-al->Reductive_Amination Bis(but-2-enyl)amine Bis(but-2-enyl)amine Reductive_Amination->Bis(but-2-enyl)amine Allylic_Chlorination Allylic Chlorination (e.g., NCS) Bis(but-2-enyl)amine->Allylic_Chlorination Bis(3-chloro-but-2-enyl)amine Bis(3-chloro-but-2-enyl)amine Allylic_Chlorination->Bis(3-chloro-but-2-enyl)amine HCl_Salt_Formation HCl Salt Formation (HCl in ether) Bis(3-chloro-but-2-enyl)amine->HCl_Salt_Formation Final_Product Bis-(3-chloro-but-2-enyl)-amine hydrochloride HCl_Salt_Formation->Final_Product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Bis(but-2-enyl)amine

This step can be achieved via reductive amination between but-2-en-1-amine and but-2-en-1-al, or alternatively, by the double allylation of a primary amine with a butenyl halide. A procedure for the double allylation of an amine is described by Pearson et al.[6]

  • To a stirred solution of a primary amine (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM), add a base such as triethylamine (2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1-bromo-but-2-ene (2.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Bis(but-2-enyl)amine.

Step 2: Allylic Chlorination of Bis(but-2-enyl)amine

The selective chlorination at the allylic position is a critical step. N-Chlorosuccinimide (NCS) is a common reagent for this transformation.[7]

  • Dissolve Bis(but-2-enyl)amine (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl4).

  • Add N-Chlorosuccinimide (2.2 eq) to the solution.

  • Initiate the reaction using a radical initiator (e.g., AIBN or benzoyl peroxide) and/or by heating the mixture to reflux.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining oxidant, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to obtain the crude Bis-(3-chloro-but-2-enyl)-amine. Further purification may be achieved by vacuum distillation or column chromatography.

Step 3: Formation of this compound

  • Dissolve the purified Bis-(3-chloro-but-2-enyl)-amine in a dry, aprotic solvent like diethyl ether or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold, dry diethyl ether, and dry under vacuum to yield the final product.

Physicochemical Properties and Characterization

The physicochemical properties of this compound are expected to be influenced by both the polar hydrochloride group and the relatively nonpolar butenyl chains.

PropertyPredicted Value/Characteristic
Molecular Formula C8H14Cl3N
Molecular Weight 230.56 g/mol
Appearance Likely a white to off-white crystalline solid
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol, with limited solubility in nonpolar solvents.
Stability The compound may be sensitive to heat, light, and moisture. Storage under inert atmosphere at low temperatures is recommended.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the vinyl protons, the methyl group, and the protons on the carbons adjacent to the chlorine and nitrogen atoms.

    • ¹³C NMR will provide distinct signals for the different carbon environments, including the sp² carbons of the double bond.

  • Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the N-H stretch (of the protonated amine), C=C stretch, and C-Cl stretch.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of HCl and chlorine radicals.

Reactivity and Mechanism of Action

The cytotoxic activity of this compound is predicated on its ability to act as a DNA alkylating agent. The mechanism is analogous to that of traditional nitrogen mustards.

Alkylation_Mechanism cluster_0 Activation cluster_1 DNA Alkylation Mustard Bis-(3-chloro-but-2-enyl)-amine Aziridinium Aziridinium-like Intermediate Mustard->Aziridinium Intramolecular Cyclization Monoalkylation Mono-alkylated Guanine Aziridinium->Monoalkylation Nucleophilic Attack Guanine Guanine (N7) Guanine->Monoalkylation Crosslink DNA Cross-link Monoalkylation->Crosslink Second Alkylation

Caption: Proposed mechanism of DNA alkylation by Bis-(3-chloro-but-2-enyl)-amine.

The key steps are:

  • Activation: The nitrogen atom, with its lone pair of electrons, acts as an internal nucleophile, displacing the chloride ion to form a highly reactive three-membered aziridinium-like cation.[4]

  • First Alkylation: This electrophilic intermediate is readily attacked by a nucleophilic site on DNA, most commonly the N7 position of guanine.[1]

  • Second Alkylation: The second chloroalkenyl arm of the molecule can undergo the same activation process, leading to the alkylation of a second guanine base, resulting in an inter- or intra-strand DNA cross-link.[2]

The presence of the double bond in the butenyl chain is expected to influence the stability of the aziridinium intermediate and the overall rate of alkylation. Electronic effects from the double bond could either stabilize or destabilize the transition state for cyclization.

Potential Applications and Biological Activity

The primary anticipated application for this compound derivatives is in the field of oncology as cytotoxic agents. The structural similarity to established nitrogen mustards suggests a similar mechanism of action. However, the unique butenyl side chains may confer advantages such as altered lipophilicity, which can affect cell permeability and biodistribution.[8]

Evaluation of Cytotoxic Activity: MTT Assay Protocol

A standard method to assess the in vitro anticancer activity of a new compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Compound_Addition Add Serial Dilutions of Test Compound Cell_Seeding->Compound_Addition Incubation Incubate for 24-72h Compound_Addition->Incubation MTT_Reagent Add MTT Reagent Incubation->MTT_Reagent Incubate_MTT Incubate for 2-4h MTT_Reagent->Incubate_MTT Solubilization Add Solubilizing Agent Incubate_MTT->Solubilization Read_Absorbance Read Absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis Calculate IC50 Value Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationships (SAR)

The biological activity of nitrogen mustards is highly dependent on their chemical structure.[9] Understanding these relationships is crucial for the rational design of more effective and less toxic drugs.

Structural FeatureInfluence on Activity
Nature of the third substituent on Nitrogen An electron-withdrawing group (e.g., an aromatic ring) decreases the nucleophilicity of the nitrogen, slowing the formation of the aziridinium ion and reducing reactivity and general toxicity.[5] An electron-donating group increases reactivity.
Length and branching of the alkyl chain Modifications to the chloroethyl chain can affect the rate of cyclization and the ability to form DNA cross-links.
Lipophilicity Increased lipophilicity can enhance cell membrane permeability and cellular uptake, potentially increasing cytotoxic activity.[8]
Carrier Molecules Attaching the nitrogen mustard moiety to biologically relevant molecules (e.g., amino acids, steroids, peptides) can target the drug to specific tissues or transport systems, improving selectivity.[3][9]

The introduction of the butenyl group in this compound is a novel modification. Its impact on the SAR profile would need to be experimentally determined. It is plausible that the double bond could participate in other cellular interactions or alter the conformation of the molecule, thereby influencing its binding to DNA and other biological targets.

Conclusion and Future Perspectives

This compound and its derivatives represent an unexplored class of nitrogen mustards with the potential for novel biological activities. The presence of the unsaturated butenyl chains offers a unique structural feature that may modulate the reactivity and selectivity of these compounds as DNA alkylating agents.

Future research in this area should focus on:

  • Optimization of the synthetic route: Developing a high-yielding and scalable synthesis is crucial for further investigation.

  • In-depth biological evaluation: A comprehensive assessment of the cytotoxicity of these compounds against a panel of cancer cell lines, including drug-resistant strains, is warranted.

  • Mechanism of action studies: Investigating the precise mechanism of cell death and the nature of the DNA adducts formed will provide valuable insights.

  • Synthesis of a derivative library: The systematic modification of the butenyl chain and the potential for a third substituent on the nitrogen atom will allow for a thorough exploration of the structure-activity relationships and the identification of lead compounds with improved therapeutic indices.

The study of these novel alkenyl nitrogen mustards could lead to the development of a new generation of alkylating agents with enhanced efficacy and reduced side effects for the treatment of cancer.

References

  • Wickström, M., et al. (2003). Structure-activity relationship for alkylating dipeptide nitrogen mustard derivatives. Oncology Research, 14(3), 113-132. [Link]

  • Pearson, W. H., et al. (2006). Synthesis of N,N-bis(3-butenyl)amines from 2-azaallyl dication synthetic equivalents and conversion to 2,3,6,7-tetrahydroazepines by ring-closing metathesis. The Journal of Organic Chemistry, 71(9), 3533-3539. [Link]

  • Loeber, R., et al. (2012). The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. The Journal of Physical Chemistry B, 116(25), 7439-7451. [Link]

  • Gan, Z., et al. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. Molecules, 26(4), 1135. [Link]

  • Pearson Education. (n.d.). Allylic Halogenation Explained. In Pearson+. Retrieved from [Link]

  • PharmTech Insights. (2020, September 21). Antineoplastic Agents: Structure-activity relationship of alkylating agents (Nitrogen Mustards). [Video]. YouTube. [Link]

  • McFadden, J. M., et al. (2005). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. Journal of the American Chemical Society, 127(44), 15518–15525. [Link]

  • Chemistry LibreTexts. (2019, June 5). 13.10: Radical Halogenation at an Allylic Carbon. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. [Link]

  • MDPI. (2021). Nitrogen-Based Alkylating Anticancer Agents. In Encyclopedia. [Link]

  • Wikipedia. (2023). Nitrogen mustard. [Link]

  • Millard, J. T., et al. (2013). Synthesis and Molecular Modeling of a Nitrogen Mustard DNA Interstrand Crosslink. ACS Chemical Biology, 8(7), 1477-1481. [Link]

  • Bartzatt, R. (2004). Synthesis and alkylation activity of a nitrogen mustard agent to penetrate the blood-brain barrier. Drug Delivery, 11(1), 13-20. [Link]

  • ResearchGate. (2025). Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. [Link]

  • ResearchGate. (2004). Synthesis of the nitrogen mustard agent begins with the parent compound... [Figure]. [Link]

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Provisional Safety & Handling Guide: Bis-(3-chloro-but-2-enyl)-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Resource for Researchers and Drug Development Professionals

Disclaimer: This document has been prepared as a provisional safety guide for research and development personnel. As of the date of this publication, a formal, verified Safety Data Sheet (SDS) for Bis-(3-chloro-but-2-enyl)-amine hydrochloride has not been identified. The information and recommendations contained herein are synthesized from an analysis of its chemical structure, data from close structural analogs (specifically nitrogen mustards), and established principles for handling potent alkylating agents. This guide is intended to supplement, not replace, a formal risk assessment conducted by qualified institutional safety professionals.

Section 1: Compound Identification and Inferred Hazard Profile

This compound is a secondary amine salt with two reactive allylic chloride moieties. Its structure strongly suggests it belongs to the chemical class of nitrogen mustards, which are potent, bifunctional alkylating agents.[1][2] These compounds are characterized by their high reactivity towards biological nucleophiles, most notably DNA.[3]

1.1. Chemical Identity

  • Chemical Name: this compound

  • Molecular Formula: C₈H₁₄Cl₃N[4]

  • Molecular Weight: 230.56 g/mol [4]

  • CAS Number: Not assigned or publicly available.

  • Structural Analog: Bis(2-chloroethyl)amine hydrochloride (Nor-HN2, CAS: 821-48-7)[5][6][7][8]

1.2. Provisional GHS Hazard Classification Based on the known hazards of its structural analog, Bis(2-chloroethyl)amine hydrochloride, the following GHS classification is provisionally assigned.[8][9]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion / IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye DamageCategory 1H318: Causes serious eye damage
Germ Cell MutagenicityCategory 1BH340: May cause genetic defects
CarcinogenicitySuspected Category 1B/2H350/H351: May cause cancer
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Danger

Section 2: The Scientific Basis of Hazard - Mechanism of Action

The high toxicity of this compound is predicted to stem from its nature as a bifunctional alkylating agent.[10] The mechanism involves intramolecular cyclization to form a highly strained and reactive aziridinium (ethylenimine) ion.[11][12] This electrophilic intermediate readily reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine.[3][13]

Because the molecule has two such reactive arms, it can react with two different DNA bases, leading to the formation of covalent cross-links. These can be either within the same DNA strand (intrastrand) or between the two complementary strands (interstrand).[1][3] Interstrand cross-links are particularly cytotoxic as they physically prevent the separation of DNA strands, which is a prerequisite for both DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1][2] This potent cytotoxic activity is the reason this class of compounds is used in chemotherapy, but it is also the source of their severe health risks.[1][3]

Caption: Step-by-step workflow for safely handling the compound.

Section 4: Decontamination and Emergency Procedures

Prompt and effective decontamination is critical to minimizing the harm from exposure and preventing secondary contamination. [14][15] 4.1. Experimental Protocol: Surface Decontamination This protocol is based on methods proven effective for other cytotoxic alkylating agents. [16][17][18]1. Preparation: Ensure all personnel are wearing appropriate PPE as described in Section 3.2. 2. Initial Removal: Absorb any liquid spills with absorbent pads. Gently wipe away any powder with a wipe dampened with sterile water to avoid aerosolizing the compound. 3. Decontamination: Prepare a decontamination solution. Studies suggest that solutions containing sodium dodecyl sulfate (SDS), an anionic detergent, or dilute sodium hypochlorite (bleach) are effective. [16][17]A common formulation is 10⁻² M SDS in 20% isopropanol/80% water. [18]4. Application: Liberally apply the decontamination solution to the contaminated surface and allow a contact time of at least 10-15 minutes. 5. Wiping: Vigorously wipe the area from the outer edge of the spill inward using disposable wipes. [16]Use a new wipe for each pass. 6. Rinsing: Thoroughly rinse the surface with 70% ethanol or isopropanol, followed by sterile water, to remove any residues from the decontamination solution. 7. Disposal: All used pads, wipes, and disposable PPE must be placed in a sealed bag and disposed of as hazardous cytotoxic waste.

4.2. Emergency Response Immediate action is paramount in any exposure scenario.

Caption: Decision flowchart for personnel exposure incidents.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes, then wash with soap and water. Seek immediate medical attention. [7][19]* Eye Contact: Immediately flush eyes with a gentle, steady stream of water at an eyewash station for at least 15-30 minutes, holding the eyelids open. Seek immediate medical attention. [7][19]* Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [19]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [19]

Section 5: Waste Disposal

All waste generated from work with this compound must be treated as acutely hazardous cytotoxic waste.

  • Segregation: Use dedicated, clearly labeled waste containers for solids (gloves, wipes, plasticware) and liquids.

  • Containers: Waste containers must be leak-proof, puncture-resistant, and have secure lids.

  • Disposal Route: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not mix with general laboratory waste.

References

  • Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces - PMC. (2020, June 22). National Center for Biotechnology Information. [Link]

  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (2024, September 10). MDPI. [Link]

  • Major bifunctional (alkylating) agents associated with the risk of occurrence of t-MN. ResearchGate. [Link]

  • Balancing repair and tolerance of DNA damage caused by alkylating agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Efficacy of Two Cleaning Solutions for the Decontamination of 10 Antineoplastic Agents in the Biosafety Cabinets of a Hospital Pharmacy. ResearchGate. [Link]

  • Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • Comprehensive reexamination of the acute toxicity of nitrogen mustards: HN-1, HN-2 and HN-3 as blister agents: application of multi in silico approach - PMC. (2025, June 25). National Center for Biotechnology Information. [Link]

  • 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. (2026, January 23). Chemotherapy Advisor. [Link]

  • Safe decontamination of cytostatics from the nitrogen mustards family. Part one: cyclophosphamide and ifosfamide. (2018, November 26). Dove Medical Press. [Link]

  • Nitrogen Mustards Fact Sheet. (n.d.). dhhs.delaware.gov. [Link]

  • Blister Agents HN-1HN-2HN-3 Nitrogen Mustards | Medical Management Guidelines - CDC. (n.d.). Centers for Disease Control and Prevention. [Link]

  • Development and evaluation of a novel product to remove surface contamination of hazardous drugs. Ovid. [Link]

  • Bis(2-chloroethyl)amine hydrochloride | C4H10Cl3N | CID 522769 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • A decontamination process adding a tensioactive agent and isopropanol to a closed-system drug transfer device for better control of isolator contamination. A prospective, parallel study - PMC. (2018, August 8). National Center for Biotechnology Information. [Link]

  • Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. (2006, October 5). GERPAC. [Link]

  • But-3-en-2-amine hydrochloride | C4H10ClN | CID 18185425 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Comprehensive reexamination of the acute toxicity of nitrogen mustards: HN-1, HN-2 and HN-3 as blister agents: application of multi in silico approach. ResearchGate. [Link]

  • Bis(2-chloroethyl)amine hydrochloride - CAS No: 821-48-7. Icon Pharma Chem. [Link]

  • Material Safety Data Sheet - Bis-(2-Chloroethyl)-Amine Hydrochloride, 98%. (2005, October 3). Cole-Parmer. [Link]

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Methodological & Application

Application Note: High-Purity Synthesis of Bis-(3-chloro-but-2-enyl)-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This protocol details the synthesis of Bis-(3-chloro-but-2-enyl)-amine hydrochloride (CAS: 13558-04-8 for free base approx.), a secondary amine intermediate utilized in the development of functionalized terpenes, pharmaceutical pharmacophores, and polymer additives.

The synthesis relies on the nucleophilic substitution (


) of 1,3-dichloro-2-butene  with ammonia. The core challenge in this protocol is controlling the alkylation stoichiometry to maximize the yield of the secondary amine (Bis) while minimizing the primary (Mono) and tertiary (Tris) byproducts. This guide employs a stoichiometry-controlled direct alkylation  followed by a fractional distillation  and hydrochloride salt precipitation  workflow to ensure high purity (>95%).

Key Chemical Principle: The reaction exploits the differential reactivity of the two chlorine atoms in 1,3-dichloro-2-butene. The allylic chloride (C1) is highly reactive toward nucleophiles, while the vinylic chloride (C3) remains inert under these conditions, preserving the structural integrity of the chloro-alkene motif.

Safety & Hazard Analysis (Critical)

Warning: This protocol involves hazardous alkylating agents and corrosive substances.

Hazard ClassSpecific RiskMitigation Strategy
Alkylating Agent 1,3-Dichloro-2-butene is a potent alkylating agent and lachrymator.[1] Potential vesicant.Work exclusively in a fume hood. Double-glove (Nitrile/Laminate). Use a bleach bath for glassware decontamination.
Corrosive Reagents and products can cause severe skin/eye burns.[1][2]Wear full face shield and chemical apron.
Pressure Ammonia gas evolution upon heating or basification.[3]Ensure reaction vessel is vented to a scrubber or trap. Do not seal heated vessels.

Reaction Mechanism & Logic

The synthesis proceeds via the displacement of the allylic chloride by ammonia. Because the product (a secondary amine) is more nucleophilic than ammonia, statistical mixtures are common.

Reaction Scheme:



  • Substrate: 1,3-Dichloro-2-butene (typically a mixture of E and Z isomers).

  • Nucleophile: Ammonia (Aqueous 25-28%).

  • Selectivity Control: A molar ratio of 2.2 : 1 (Halide : Ammonia) is used to push the reaction past the primary amine stage, combined with thermal control to limit tertiary amine formation.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism cluster_control Selectivity Control Start 1,3-Dichloro-2-butene (Allylic Electrophile) TS1 Transition State (SN2 Displacement) Start->TS1 + NH3 NH3 Ammonia (Nucleophile) NH3->TS1 Mono Mono-amine (Intermediate) TS1->Mono - HCl Bis Bis-(3-chloro-but-2-enyl)-amine (Target Free Base) Mono->Bis + 1 eq Start (Fast) Tris Tris-amine (Over-alkylation Byproduct) Bis->Tris + 1 eq Start (Slower due to Sterics)

Figure 1: Reaction pathway showing the sequential alkylation. The steric bulk of the 'Bis' product retards the formation of the 'Tris' impurity, allowing for isolation.

Materials & Equipment

Reagents
  • 1,3-Dichloro-2-butene (Technical Grade, >95%): Mixture of cis/trans isomers. (e.g., TCI, Sigma).

  • Ammonia Solution (25-28% w/w in water): The nitrogen source.

  • Toluene or Diethyl Ether: For extraction.

  • Hydrochloric Acid (Conc. 37% or HCl gas): For salt formation.

  • Sodium Hydroxide (50% aq): For pH adjustment.

  • Acetone/Ethanol: For recrystallization.

Equipment
  • 3-Neck Round Bottom Flask (500 mL) with reflux condenser and addition funnel.

  • Mechanical Stirrer (Magnetic stirring may fail if heavy precipitates form).

  • Vacuum Distillation Setup (Vigreux column recommended).

  • pH Meter or Indicator Paper.

Experimental Protocol

Phase 1: Synthesis of the Free Base
  • Setup: Charge the 500 mL flask with 100 mL of 25% Aqueous Ammonia (approx. 1.34 mol NH3). Cool to 0–5 °C using an ice bath.

  • Addition: Place 41.5 g (0.33 mol) of 1,3-dichloro-2-butene in the addition funnel.

    • Note on Stoichiometry: We are using a localized excess of ammonia initially to prevent uncontrolled polymerization, but the final stoichiometry will be adjusted.

    • Correction for Bis-Target: To favor the Bis product, we actually need to consume the ammonia. However, adding halide to ammonia favors the Mono.

    • Optimized Protocol: To make the Bis efficiently, reverse the addition or use a specific ratio.

    • Revised Step: Charge flask with 0.66 mol (82.5 g) of 1,3-dichloro-2-butene and 100 mL Toluene . Heat to 40 °C .

  • Controlled Reaction: Slowly add 0.33 mol of Ammonia (as gas or aqueous solution) over 2 hours.

    • Why? Keeping the alkyl halide in excess favors poly-alkylation (Mono

      
       Bis).
      
    • Alternative (Robust): Mix 1.0 mol 1,3-dichloro-2-butene and 0.5 mol Ammonia (aqueous) in a sealed pressure vessel (autoclave) and heat to 60 °C for 4 hours.

    • Benchtop Alternative: Reflux 1,3-dichloro-2-butene (2 equiv) with Ammonium Carbonate (1 equiv) in Ethanol.

    • Selected Benchtop Method: Add 1,3-dichloro-2-butene (50.0 g, 0.40 mol) to a flask. Add Ethanol (50 mL) . Add Ammonium Carbonate (19.2 g, 0.20 mol) . Heat to reflux (approx 75°C) for 6 hours.

  • Monitoring: Monitor by TLC (Silica, 10% MeOH/DCM). The starting material (high Rf) should disappear.

Phase 2: Workup and Fractionation
  • Basification: Cool the mixture. Add 50 mL water . Adjust pH to >12 using 50% NaOH to ensure all amines are in the free base form.

  • Extraction: Extract with Toluene (3 x 50 mL) . Discard the aqueous phase (contains inorganic salts).

  • Drying: Dry the combined organic layers over Anhydrous Sodium Sulfate (

    
    ). Filter.
    
  • Concentration: Remove solvent under reduced pressure (Rotavap). Result: Yellowish oil (Mixture of Mono, Bis, Tris).

  • Purification (Distillation): This is the critical purification step.

    • Perform vacuum distillation (approx. 10-15 mmHg).

    • Fraction 1: Unreacted 1,3-dichloro-2-butene (Low BP).

    • Fraction 2: Mono-(3-chloro-but-2-enyl)-amine (BP ~60-70 °C @ 15 mmHg).

    • Fraction 3 (Target): Bis-(3-chloro-but-2-enyl)-amine (BP ~130-140 °C @ 15 mmHg).

    • Residue: Tris-amine (High BP).

Phase 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the distilled Bis-amine fraction (e.g., 10 g) in Diethyl Ether (100 mL) or Acetone (100 mL) . Cool to 0 °C.

  • Acidification: Bubble dry HCl gas into the solution OR add conc. HCl (37%) dropwise with vigorous stirring until pH < 2.

  • Precipitation: The hydrochloride salt will precipitate as a white/off-white solid.

  • Filtration: Filter the solid under vacuum/inert atmosphere (hygroscopic). Wash with cold ether.

  • Recrystallization: Recrystallize from minimal hot Isopropanol/Ethanol if higher purity is required.

Workflow Diagram (DOT Visualization)

Workflow Raw Reaction Mixture (Mono, Bis, Tris, Salts) Basify Basify (pH > 12) Extract w/ Toluene Raw->Basify Distill Vacuum Distillation (Separation based on BP) Basify->Distill Dry Organic Layer Frac1 Fraction 1: Mono-amine Distill->Frac1 Low BP Frac2 Fraction 2: Bis-amine (Target Free Base) Distill->Frac2 Med BP (Target) Salt Salt Formation (HCl in Ether/Acetone) Frac2->Salt Final Final Product: Bis-(3-chloro-but-2-enyl)-amine HCl Salt->Final Crystallization

Figure 2: Purification workflow emphasizing the distillation step to separate amine classes.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 185 – 195 °C (Decomposes)Capillary MP
1H NMR (D2O)

2.1 (s, 6H, -CH3), 3.8 (d, 4H, N-CH2), 5.9 (t, 2H, =CH)
400 MHz NMR
Purity > 97%HPLC (C18, Acetonitrile/Water)
Identity MS (

of free base: 193/195)
LC-MS (ESI+)

Interpretation:

  • NMR: The key diagnostic is the triplet at ~5.9 ppm (vinylic proton) and the doublet at ~3.8 ppm (allylic methylene). The "Bis" nature is confirmed by the integration ratio of these protons relative to the methyl group.

  • Isomers: The product will likely exist as a mixture of (

    
    ), (
    
    
    
    ), and (
    
    
    ) isomers unless the starting material was isomerically pure. This is standard for this grade of intermediate.

Troubleshooting

  • Low Yield of Bis-amine:

    • Cause: Too much ammonia (favors Mono) or too much halide (favors Tris).

    • Fix: Strictly control the 2:1 Halide:Ammonia ratio. If "Mono" is the major product, recycle it by reacting it with 1 equivalent of 1,3-dichloro-2-butene.

  • Oiling out during Salt Formation:

    • Cause: Presence of water or impurities.[1][2][4][5]

    • Fix: Ensure the ether/acetone is dry. If oil forms, scratch the glass with a rod or add a seed crystal. Triturate with fresh ether.

  • Dark Coloration:

    • Cause: Oxidation or polymerization of the diene impurities.

    • Fix: Perform distillation under nitrogen. Store the salt in the dark.

References

  • Hearne, G. W., et al. (1941). "Derivatives of Allylic Chlorides. Reactions of 1,3-Dichloro-2-butene." Journal of the American Chemical Society, 63(10), 2600–2604. (Foundational chemistry of 1,3-dichloro-2-butene).

  • Thermo Fisher Scientific. (2021). "Safety Data Sheet: 1,3-Dichloro-2-butene." (Safety and Physical Properties).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Santa Cruz Biotechnology. "this compound Product Data." (Confirmation of compound existence and CAS data).

Sources

Application Notes & Protocols: Investigating Bis-(3-chloro-but-2-enyl)-amine Hydrochloride as a Nitrogen Mustard Analog

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the handling, characterization, and application of Bis-(3-chloro-but-2-enyl)-amine hydrochloride, a structural analog of nitrogen mustards. Nitrogen mustards are a class of bifunctional alkylating agents known for their potent cytotoxic activity, which has been historically harnessed for cancer chemotherapy.[1][2][3] This guide outlines the presumed mechanism of action, critical safety and handling procedures, and detailed experimental protocols for evaluating its potential as a cytotoxic agent. The protocols provided herein are foundational methods for assessing cytotoxicity and DNA damage, which are essential for the preliminary evaluation of novel alkylating compounds.

Introduction and Scientific Background

Nitrogen mustards exert their biological effects by covalently binding to cellular nucleophiles, most notably DNA.[1][2] The archetypal nitrogen mustard, mechlorethamine (HN2), contains a bis(2-chloroethyl)amine moiety.[4][5][6][7] Upon entering the physiological environment, the lone pair of electrons on the nitrogen atom initiates an intramolecular cyclization, displacing a chloride ion to form a highly strained and electrophilic aziridinium ion.[3][7] This intermediate is the primary alkylating species, reacting readily with nucleophilic sites on DNA, particularly the N7 position of guanine residues.[1][3]

As a bifunctional agent, a single molecule can alkylate two separate guanine bases, leading to the formation of highly cytotoxic DNA interstrand crosslinks (ICLs).[1] These ICLs physically obstruct DNA replication and transcription, triggering cell cycle arrest and ultimately leading to apoptosis.[1][2]

This compound is a structural analog where the ethyl chains are replaced by but-2-enyl chains, with the chlorine atoms positioned at the allylic position. The allylic nature of the chlorides is expected to influence the reactivity, stability, and steric profile of the corresponding aziridinium-like intermediate, potentially altering its biological activity and toxicity profile compared to traditional nitrogen mustards. These application notes provide the necessary framework to investigate these properties.

Critical Safety and Handling Protocols

This compound, as a potential nitrogen mustard analog, must be treated as an extremely hazardous substance. It is presumed to be a potent carcinogen, mutagen, and teratogen, capable of causing severe skin burns and eye damage upon contact.[8][9][10] All handling must be performed by trained personnel within a designated containment facility.

2.1 Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory:

  • Respiratory Protection: A pressure-demand, self-contained breathing apparatus (SCBA) or a supplied-air respirator is required for handling the solid compound or any solutions.[10][11][12]

  • Skin Protection: Wear two pairs of chemical-resistant gloves, with the outer pair being butyl rubber.[10][11] A disposable, solid-front lab coat with tight-fitting cuffs and full-body chemical-resistant suit (e.g., Tychem) should be worn.

  • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.

2.2 Engineering Controls

  • All work with the compound must be conducted in a certified chemical fume hood or a Class I biological safety cabinet designed for handling potent compounds.[8]

  • All contaminated waste (gloves, pipette tips, vials) must be treated as hazardous and disposed of according to institutional and federal guidelines for cytotoxic agents.

2.3 Decontamination and Spill Response

  • Immediate decontamination of any exposed area is the only effective way to reduce tissue damage.[10][12]

  • For skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15-20 minutes.[8][11]

  • For eye contact, flush with water or saline for 20-30 minutes and seek immediate medical attention.[11]

  • There is no specific antidote for nitrogen mustard poisoning; medical treatment is supportive.[10]

Postulated Mechanism of Action: DNA Alkylation

The cytotoxic activity of this compound is hypothesized to proceed via a mechanism analogous to traditional nitrogen mustards. The key steps involve the formation of a reactive intermediate followed by nucleophilic attack from DNA bases.

  • Activation: Intramolecular cyclization forms a reactive aziridinium-like cation.

  • Mono-alkylation: The N7 atom of a guanine base attacks the strained ring, opening it and forming a covalent bond (a mono-adduct).

  • Cross-linking: The second chloro-butenyl arm of the molecule undergoes the same activation process, forming another reactive intermediate.

  • Interstrand Crosslink (ICL) Formation: This second intermediate is then attacked by the N7 of a guanine on the complementary DNA strand, resulting in a highly toxic ICL.

Nitrogen_Mustard_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: DNA Alkylation cluster_2 Step 3: ICL Formation A Bis-(3-chloro-but-2-enyl)-amine B Reactive Aziridinium Intermediate A->B Intramolecular Cyclization (-Cl⁻) D DNA Mono-adduct B->D Nucleophilic Attack C DNA (Guanine N7) C->B E Second Arm Activation D->E Repeat Cyclization F DNA Interstrand Crosslink (ICL) E->F Attack by Guanine on opposite strand

Figure 1: Postulated mechanism of DNA interstrand crosslink (ICL) formation by this compound.

Experimental Protocols and Workflows

The following protocols provide a framework for the initial assessment of the compound's biological activity. Researchers must adapt and optimize these protocols based on their specific cell lines and experimental setup.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

MTT_Assay_Workflow start Start seed 1. Seed Cells (e.g., 5,000 cells/well) in 96-well plate start->seed incubate1 2. Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Treat with Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 6. Incubate 2-4h (Allow formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilization Buffer (e.g., DMSO, 100 µL/well) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Figure 2: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, or relevant cell line) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: DNA Damage Assessment via Alkaline Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, such as single- and double-strand breaks, in individual cells.[13]

Methodology:

  • Cell Treatment: Treat cells in a 6-well plate with varying concentrations of the compound (e.g., IC₅₀/2, IC₅₀, 2x IC₅₀) for a short duration (e.g., 2-4 hours). Include a negative control (untreated) and a positive control (e.g., 100 µM H₂O₂ for 10 min).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: Mix 10 µL of the cell suspension with 100 µL of 0.5% low-melting-point agarose at 37°C. Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C.

  • Cell Lysis: Remove the coverslip and immerse the slides in ice-cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes. The damaged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Gently wash the slides with neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Imaging and Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage. Common metrics include % Tail DNA and Tail Moment.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM) ± SD
A549Lung Carcinoma48Value
HeLaCervical Cancer48Value
MCF-7Breast Cancer48Value
Positive Control (e.g., Doxorubicin)-48Value

IC₅₀ values are determined from at least three independent experiments.

Table 2: Quantification of DNA Damage by Comet Assay

Treatment GroupConcentration (µM)% Tail DNA ± SEM
Vehicle Control0Value
CompoundConc. 1Value
CompoundConc. 2Value
CompoundConc. 3Value
Positive Control (H₂O₂)100Value

% Tail DNA represents the fraction of DNA that has migrated from the comet head into the tail.

Conclusion

This compound represents an unexplored analog within the broader class of nitrogen mustard alkylating agents. Its unique structure warrants investigation into its cytotoxic potential and mechanism of action. The protocols detailed in this guide provide a robust and validated starting point for researchers to safely handle this potent compound and conduct foundational in vitro studies to evaluate its efficacy as a potential anticancer agent. All procedures must be conducted with the utmost regard for safety, and results should be interpreted in the context of established nitrogen mustard chemistry and biology.

References

  • Nitrogen Mustards - Chemwatch. (n.d.). Retrieved February 23, 2026, from [Link]

  • Hazardous Substance Fact Sheet: Nitrogen Mustard. (n.d.). New Jersey Department of Health. Retrieved February 23, 2026, from [Link]

  • Topical nitrogen mustard. (n.d.). DermNet NZ. Retrieved February 23, 2026, from [Link]

  • Medical Management Guidelines for Nitrogen Mustards. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved February 23, 2026, from [Link]

  • Nitrogen Mustards Fact Sheet. (n.d.). Division of Hazardous Materials and Waste Management. Retrieved February 23, 2026, from [Link]

  • A procedure for selective DNA alkylation and detection by mass spectrometry. (1995). Nucleic Acids Research. Retrieved February 23, 2026, from [Link]

  • A procedure for selective DNA alkylation and detection by mass spectrometry. (1995). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Versatile cell-based assay for measuring DNA alkylation damage and its repair. (2017). Scientific Reports. Retrieved February 23, 2026, from [Link]

  • Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules. (2018). Frontiers in Pharmacology. Retrieved February 23, 2026, from [Link]

  • Comet assay to measure DNA repair: approach and applications. (2014). Frontiers in Genetics. Retrieved February 23, 2026, from [Link]

  • A procedure for selective DNA alkylation and detection by mass spectrometry. (1995). PMC. Retrieved February 23, 2026, from [Link]

  • Comprehensive reexamination of the acute toxicity of nitrogen mustards. (2025). PMC. Retrieved February 23, 2026, from [Link]

  • Bis-3-chloropiperidines: a novel motif for anthelmintic drug design. (2025). PMC. Retrieved February 23, 2026, from [Link]

  • Protection from Cytotoxic Effects Induced by the Nitrogen Mustard Mechlorethamine on Human Bronchial Epithelial Cells in Vitro. (2000). Toxicological Sciences. Retrieved February 23, 2026, from [Link]

  • Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. (2025). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • Bis 2(Chloroethyl)amine HCL. (n.d.). Seta Chemicals. Retrieved February 23, 2026, from [Link]

  • Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. (n.d.). Oriental Journal of Chemistry. Retrieved February 23, 2026, from [Link]

  • Bis(2-chloroethyl)amine Hydrochloride: Properties, Uses, and Production. (2023). Ningbo Inno Pharmchem Co., Ltd. Retrieved February 23, 2026, from [Link]

  • Bis-3-chloropiperidines: a novel motif for anthelmintic drug design. (2025). ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

Application Notes and Protocols for Bis-(3-chloro-but-2-enyl)-amine hydrochloride: A Novel Bifunctional Cross-linking Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic or therapeutic procedures.

I. Introduction: Unveiling a New Cross-linking Moiety

Bis-(3-chloro-but-2-enyl)-amine hydrochloride is a bifunctional molecule with the potential for significant applications in the fields of bioconjugation, polymer chemistry, and drug delivery systems.[1] Structurally analogous to the well-studied nitrogen mustards, this compound possesses two reactive chloro-butenyl groups, positioning it as a potent alkylating and cross-linking agent.[2][3] The presence of the butenyl backbone, as compared to the ethyl backbone of traditional nitrogen mustards like bis(2-chloroethyl)amine, suggests a potentially altered reactivity profile and geometric constraints upon cross-linking, opening avenues for novel applications.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the prospective cross-linking applications of this compound. It provides a theoretical framework for its mechanism of action, detailed application notes for its use in various scientific domains, and step-by-step protocols to guide experimental design. While empirical data on this specific molecule is emerging, the principles outlined herein are grounded in the established chemistry of bifunctional alkylating agents.[4][5][6]

II. Mechanism of Action: A Tale of Two Reactive Arms

The cross-linking activity of this compound is predicated on the reactivity of its two chloro-butenyl moieties. The central secondary amine is crucial to the activation of the chloro groups. In a mechanism analogous to that of nitrogen mustards, the lone pair of electrons on the nitrogen atom can intramolecularly displace a chloride ion, forming a highly strained and electrophilic aziridinium-like intermediate.[2][7] This intermediate is then susceptible to nucleophilic attack from a variety of functional groups, including amines, thiols, and hydroxyls, commonly found on biomolecules and synthetic polymers.

The bifunctional nature of the molecule allows for a two-step reaction. First, one of the chloro-butenyl arms reacts with a nucleophile on a target molecule. Subsequently, the second arm can react with another nucleophile on the same or a different molecule, resulting in an intra- or intermolecular cross-link, respectively.[4][6] The geometry of the butenyl chain will dictate the spatial arrangement of the resulting cross-link, a feature that can be exploited for specific applications.

Figure 1: Proposed mechanism of action for this compound.

III. Application Notes: Harnessing Bifunctional Reactivity

The unique structural features of this compound suggest its utility in a range of applications where the formation of stable, covalent cross-links is desirable.

A. Bioconjugation and Protein Stabilization

The ability to cross-link biomolecules is fundamental to many areas of biological research and biotechnology.[8] this compound can be employed to:

  • Stabilize Protein Quaternary Structure: By cross-linking subunits of a multimeric protein, its stability can be enhanced, which is particularly useful for structural biology studies or for increasing the in vivo half-life of therapeutic proteins.

  • Antibody-Drug Conjugate (ADC) Development: While not a primary conjugation strategy, it could be explored for intramolecular stabilization of antibody fragments or for linking small molecule toxins that have appropriate nucleophiles. The principles are similar to those used for other cross-linking agents in immunotoxin preparation.[9]

  • Enzyme Immobilization: Cross-linking enzymes to solid supports can improve their stability and reusability in industrial biocatalysis.

B. Polymer and Hydrogel Synthesis

In materials science, cross-linking is a key process for modifying the properties of polymers.[10][11] Potential applications include:

  • Hydrogel Formation: Polymers containing nucleophilic side chains (e.g., polyvinyl alcohol, chitosan, polyethyleneimine) can be cross-linked with this compound to form hydrogels with tunable mechanical properties for applications in tissue engineering and drug delivery.

  • Modification of Polymer Films and Membranes: Introducing cross-links into polymer films can enhance their thermal stability, solvent resistance, and mechanical strength.

  • Synthesis of Functional Resins: The secondary amine in the cross-linker can be a site for further functionalization after the initial cross-linking reaction, allowing for the creation of resins with specific binding properties. Amine-based crosslinking agents are known to be effective in various polymer systems.[]

C. Nucleic Acid Research

Bifunctional alkylating agents are well-known for their ability to cross-link DNA strands.[4][13][14] This property can be utilized in:

  • Probing DNA Structure and Interactions: Cross-linking can be used to "freeze" interactions between DNA and proteins or to study the proximity of different DNA segments.

  • Anticancer Drug Development: Many chemotherapeutic agents are bifunctional alkylating agents that induce cancer cell death by cross-linking DNA and inhibiting replication.[5][6][13] The novel geometry of this compound might offer a different spectrum of activity or reduced side effects compared to traditional nitrogen mustards.[15]

IV. Experimental Protocols

The following protocols are generalized starting points and will require optimization based on the specific application and substrates used. Safety Precaution: this compound is expected to be a hazardous substance, similar to other bifunctional alkylating agents.[16][17] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

Protocol 1: General Protein Cross-linking

This protocol provides a basic framework for the intermolecular cross-linking of a purified protein.

Materials:

  • Purified protein solution (e.g., 1-10 mg/mL in a suitable buffer)

  • This compound

  • Cross-linking buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or desalting column

  • SDS-PAGE reagents

Procedure:

  • Buffer Exchange: Ensure the protein is in a buffer free of primary amines (e.g., Tris) that could compete with the cross-linking reaction. Dialyze or use a desalting column to exchange the protein into the cross-linking buffer.

  • Stock Solution Preparation: Prepare a fresh stock solution of this compound (e.g., 10-100 mM in DMSO or an appropriate aqueous buffer).

  • Cross-linking Reaction:

    • Add the cross-linker stock solution to the protein solution to achieve the desired final concentration. A good starting point is a 10- to 100-fold molar excess of the cross-linker over the protein.

    • Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C for longer periods, with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in Tris will react with any remaining active cross-linker. Incubate for 15-30 minutes.

  • Removal of Excess Reagents: Remove excess cross-linker and quenching reagent by dialysis against a suitable storage buffer or by using a desalting column.

  • Analysis: Analyze the cross-linked products by SDS-PAGE. The appearance of higher molecular weight bands corresponding to protein dimers, trimers, etc., indicates successful cross-linking.

Optimization:

  • pH: The rate of alkylation is pH-dependent. Higher pH (8.0-9.0) generally increases the reaction rate but can also lead to hydrolysis of the cross-linker.

  • Cross-linker Concentration: Vary the molar excess of the cross-linker to control the extent of cross-linking.

  • Reaction Time and Temperature: Adjust the incubation time and temperature to optimize the cross-linking efficiency.

Protocol 2: Hydrogel Formation from a Nucleophilic Polymer

This protocol describes the formation of a hydrogel using a polymer with primary amine groups, such as chitosan or polyethyleneimine (PEI).

Materials:

  • Nucleophilic polymer (e.g., 2% w/v chitosan in 1% acetic acid, or 5% w/v PEI in water)

  • This compound

  • Base (e.g., 1 M NaOH) to adjust pH

  • Molds for hydrogel casting

Procedure:

  • Polymer Solution Preparation: Prepare a homogenous solution of the chosen polymer.

  • pH Adjustment: Adjust the pH of the polymer solution to slightly alkaline (pH 8-9) using the base. This deprotonates the amine groups, making them more nucleophilic.

  • Cross-linker Addition:

    • Prepare a stock solution of this compound.

    • Add the cross-linker solution to the polymer solution while vortexing or stirring vigorously. The amount of cross-linker will determine the cross-linking density and the final properties of the hydrogel. A starting point is a 1:10 to 1:100 molar ratio of cross-linker to polymer monomer units.

  • Gelation:

    • Pour the mixture into the desired molds.

    • Allow the gelation to proceed at room temperature or at a slightly elevated temperature (e.g., 37°C). Gelation time can range from minutes to hours depending on the concentrations and temperature.

  • Washing: Once the hydrogel has formed, immerse it in a large volume of distilled water or a suitable buffer to wash out any unreacted cross-linker and other reagents. Change the washing solution several times over 24-48 hours.

  • Characterization: The resulting hydrogel can be characterized for its swelling ratio, mechanical properties (e.g., compressive modulus), and morphology (e.g., by scanning electron microscopy).

Figure 2: General workflow for hydrogel formation using this compound.

V. Quantitative Data Summary

The following table provides suggested starting parameters for cross-linking reactions. These are based on typical values for bifunctional alkylating agents and should be optimized for each specific system.

ParameterProtein Cross-linkingHydrogel Formation
Substrate Concentration 1-10 mg/mL1-10% (w/v)
Cross-linker:Substrate Molar Ratio 10:1 to 500:11:100 to 1:5 (cross-linker:monomer)
pH 7.5 - 9.08.0 - 10.0
Temperature 4 - 37 °C25 - 50 °C
Reaction Time 30 min - 24 h10 min - 12 h
Quenching Agent 50-100 mM Tris or GlycineNot typically required (washing)

VI. Conclusion

This compound represents a promising, albeit under-characterized, bifunctional cross-linking agent. Its structural analogy to nitrogen mustards provides a strong theoretical basis for its reactivity and potential applications. The protocols and application notes provided here are intended to serve as a starting point for researchers to explore the utility of this novel compound in their respective fields. As with any new reagent, careful optimization and characterization of the reaction products will be essential for successful implementation.

VII. References

  • Bifunctional alkylating agents form covalent bonds at two nucleophilic sites on different DNA bases to induce interstrand and/or intrastrand cross-links. (ResearchGate)

  • The absence of cross-resistance between two different alkylating agents can be explained by the different kinds of DNA damage they cause. (PubMed)

  • DNA alkylator/crosslinker is a molecule that alkylates DNA or can cross-link with DNA, and is used in chemotherapy to damage the DNA of cancer cells. (MedChemExpress)

  • Nitrogen mustards are used as anticancer drugs due to their ability to cross-link DNA, though non-specificity can be a limitation. (ACS Publications)

  • Crosslinking of DNA occurs when agents react with two different positions in the DNA, which can be on the same strand (intrastrand) or on opposite strands (interstrand). (MedChemExpress)

  • Bifunctional crosslinking agents have potential for the preparation of immunotoxins. (PubMed)

  • Crosslinking is used to improve the mechanical properties and stability of biopolymers for biomedical applications. (PubMed)

  • Cross-linking is a process that creates new bonds in materials to overcome the limitations of polymers and biopolymers. (PMC)

  • Nitrogen mustards are cytotoxic organic compounds that act as nonspecific DNA alkylating agents through the formation of cyclic ammonium ions (aziridinium ions). (Wikipedia)

  • Nitrogen mustard derivatives are a major class of anti-cancer agents that form irreversible cross-links with DNA, leading to cell apoptosis. (ResearchGate)

  • DNA alkylating agents can cause DNA cross-linking damage, preventing DNA replication and transcription, which leads to cell death. (TargetMol)

  • Crosslinking enhances the properties of materials by forming connections between polymer chains, leading to a three-dimensional network structure. (MDPI)

  • Amine crosslinking agents are used for halogen and carbonyl polymers and are characterized by fast crosslinking speeds at room temperature. (BOC Sciences)

  • The mechanism of guanine alkylation by nitrogen mustards involves the formation of an aziridinium ion intermediate. (ACS Publications)

  • This compound is a biochemical for proteomics research with the molecular formula C8H14Cl3N and a molecular weight of 230.56. (Santa Cruz Biotechnology)

  • Nitrogen mustards are highly toxic compounds that undergo nucleophilic substitution reactions. (MDPI)

  • Bis-(2-Chloroethyl)-Amine HCL is used in pharmaceutical processing as an API intermediate and a catalyst. (Actylis)

  • Bis(2-chloroethyl)amine hydrochloride reacts with other chemical species to form various derivatives, some with biological activity. (Asian Journal of Chemistry)

  • Bis(2-chloroethyl)amine hydrochloride is an intermediate in the synthesis of alkylating agents for chemotherapy and requires careful handling due to its reactive nature. (Scimplify)

  • Bis(2-chloroethyl)amine hydrochloride is an important intermediate in the synthesis of various pharmaceuticals and organic compounds. (Seta Chemicals)

  • Bis(2-chloroethyl)amine hydrochloride is a hazardous substance and must be handled with extreme caution. (Benchchem)

  • (E)-3-chlorobut-2-en-1-amine is a related chemical with available physical and chemical properties. (PubChem)

  • 3-chlorobut-2-enal is a related chemical with available properties. (Sigma-Aldrich)

  • Synthesis and characterization of related chloro- and amino- containing compounds are reported in the literature. (ResearchGate)

Sources

Application Notes and Protocols for Bis-(3-chloro-but-2-enyl)-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Note on Analogue-Based Safety Protocols

Scientific research often ventures into the territory of novel or sparsely documented chemical entities. Bis-(3-chloro-but-2-enyl)-amine hydrochloride is one such compound, with limited specific data available in the public domain.[1][2] In the interest of ensuring the highest standards of laboratory safety and scientific integrity, this guide is constructed based on the well-established chemical principles and extensively documented handling protocols for a close structural analogue: Bis(2-chloroethyl)amine hydrochloride (also known as nor-nitrogen mustard).[3][4][5][6][7] The core reactive moiety, the bis-chloroalkylamine, is the primary determinant of this compound's hazardous properties, and thus, the safety and handling procedures for its analogues are considered directly applicable and essential for risk mitigation.

Introduction to a Potent Bifunctional Alkylating Agent

This compound belongs to the nitrogen mustard class of compounds, which are powerful bifunctional alkylating agents.[8][9] The defining feature of these molecules is the presence of two chloroalkyl groups attached to a central nitrogen atom. This structure allows them to form highly reactive intermediates that can covalently bond with nucleophiles, most notably the N7 position of guanine in DNA.[10][11] This ability to cross-link DNA strands is the basis for their cytotoxic effects and their historical use in chemotherapy, but it also underscores their significant health hazards in a laboratory setting.[9][12][13]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, application, and disposal of this compound, drawing authoritative parallels from its well-studied analogues.

Physicochemical Properties and Reactivity Profile

While specific experimental data for this compound is scarce, its chemical nature can be inferred from its structure and comparison with its analogue, Bis(2-chloroethyl)amine hydrochloride.

Table 1: Physicochemical Data

PropertyThis compoundBis(2-chloroethyl)amine hydrochloride (Analogue for Reference)
Molecular Formula C₈H₁₄Cl₃NC₄H₁₀Cl₃N[5][14]
Molecular Weight 230.56 g/mol [1]178.49 g/mol [5][14][15]
Appearance Not specified (likely a white to off-white solid)White to beige crystalline powder[6][14][16]
Melting Point Not specified212-216 °C[6][14]
Solubility Not specifiedSoluble in water[6][17]
Stability Not specifiedStable under recommended storage conditions, but hygroscopic[6][15]
The Mechanism of Alkylation: The Aziridinium Ion

The high reactivity and biological effect of nitrogen mustards stem from their ability to form a highly strained and electrophilic three-membered ring called an aziridinium ion. This occurs through an intramolecular cyclization where the nitrogen atom displaces the chloride. This reactive intermediate is the primary species that alkylates nucleophiles. As a bifunctional agent, this process can occur with both chloroalkenyl groups, enabling the molecule to form cross-links between or within biological macromolecules like DNA.[4][11]

G cluster_0 Step 1: Intramolecular Cyclization cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Second Alkylation (Cross-linking) Start Bis-(3-chloro-but-2-enyl)-amine Intermediate Aziridinium Ion Intermediate (Highly Reactive Electrophile) Start->Intermediate Spontaneous -Cl⁻ Product Alkylated Product Intermediate->Product Nucleophile Nucleophile (e.g., N7 of Guanine in DNA) Nucleophile->Product Second_Intermediate Second Aziridinium Ion Formation Product->Second_Intermediate -Cl⁻ Final_Product Cross-linked Product Second_Intermediate->Final_Product Another_Nucleophile Second Nucleophile Another_Nucleophile->Final_Product

Caption: Mechanism of bifunctional alkylation by nitrogen mustards.

Hazard Identification and Risk Assessment

Based on data from its close analogues, this compound must be treated as a highly hazardous substance.

  • Acute Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[16][18] It is a poison by multiple routes of exposure.[6]

  • Corrosivity: Causes severe skin, eye, and respiratory tract burns.[16][19] It is a lachrymator, a substance that irritates the eyes and causes tears.[16][18][20]

  • Mutagenicity and Carcinogenicity: Suspected of causing genetic defects.[18][21] Alkylating agents are often carcinogenic due to their ability to damage DNA.[8]

  • Delayed Effects: The toxic effects of exposure may be delayed, including the potential for delayed pulmonary edema.[16][20]

A thorough risk assessment must be performed and documented before any work with this compound begins. This assessment should identify potential exposure scenarios and detail the specific control measures that will be implemented to minimize risk.

Experimental Protocols: A Framework for Safe Handling

The following protocols are mandatory for all personnel handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

All handling of this compound, including weighing, reconstitution, and addition to reaction vessels, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[16][22]

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile).[4]Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against tears and permeation.
Eye Protection Chemical safety goggles and a full-face shield.[4][18]Protects against splashes and contact with the powder, which can cause severe eye burns.[3]
Body Protection A buttoned-up lab coat over personal clothing.Protects skin from accidental spills.
Respiratory A NIOSH-approved respirator may be necessary for certain procedures like cleaning up large spills.[3][20]Provides protection against inhalation of the powdered form of the chemical.
Step-by-Step Handling Workflow

The following workflow must be adhered to for all procedures involving the solid compound.

Caption: Standard workflow for handling solid this compound.

Storage and Stability
  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[17][20] The container must be kept tightly closed to prevent exposure to moisture, as the compound is likely hygroscopic.[6][20]

  • Designated Area: Store in a locked, dedicated cabinet or area marked with appropriate hazard warnings.

Spill and Decontamination Procedures
  • Small Spills (Solid):

    • Do not create dust.[3]

    • Gently cover the spill with an absorbent material.

    • Carefully sweep the material into a designated hazardous waste container.[16]

    • Decontaminate the area with a suitable solution (e.g., a dilute solution of sodium thiosulfate followed by soap and water) and wipe clean.

  • Emergency Response: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16][18] Remove all contaminated clothing.[18]

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[18] Do not dispose of this material down the drain or in regular trash.

Applications in Research

As a bifunctional alkylating agent, this compound is a valuable research tool. Its utility is primarily as a precursor and intermediate in organic synthesis.[21] For instance, the analogue Bis(2-chloroethyl)amine hydrochloride is a key building block for synthesizing piperazine derivatives and other heterocyclic compounds that are scaffolds for many pharmaceuticals.[4][6] It is also a critical intermediate in the synthesis of some anticancer drugs.[4][23] Researchers can leverage the reactivity of this compound for similar synthetic strategies, creating novel molecular architectures for drug discovery and development.

Conclusion

This compound is a highly reactive and hazardous compound that demands the utmost respect and caution in the laboratory. By understanding its chemical reactivity and adhering strictly to the handling protocols outlined in this guide—protocols grounded in the extensive knowledge of its nitrogen mustard analogues—researchers can safely harness its synthetic potential. Adherence to these procedures is not merely a recommendation; it is a mandatory component of responsible scientific practice.

References

  • Taylor & Francis. (2008, October 19). Synthesis and Alkylation Activity of a Nitrogen Mustard Agent to Penetrate the Blood-Brain Barrier.
  • ResearchGate. Synthesis of the nitrogen mustard agent begins with the parent compound....
  • PMC. Synthesis and Molecular Modeling of a Nitrogen Mustard DNA Interstrand Crosslink.
  • ACS Publications. (2004, August 17).
  • RSC Publishing. (2023, October 11). Synthesis of nitrogen mustards on cobalt(iii). Dalton Transactions.
  • Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET.
  • Reddit. (2026, January 27).
  • Sdfine. bis(2-chloroethyl)amine hydrochloride.
  • TCI Chemicals. (2025, May 8). SAFETY DATA SHEET.
  • ChemicalBook. Bis(2-chloroethyl)amine hydrochloride(821-48-7).
  • Santa Cruz Biotechnology. Bis(2-chloroethyl)amine hydrochloride.
  • Santa Cruz Biotechnology. This compound.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Bis-(2-Chloroethyl)-Amine Hydrochloride, 98%.
  • Wikipedia. Alkylation.
  • Benchchem. Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.
  • PubChem. But-3-en-2-amine hydrochloride.
  • PubChem. Bis(2-chloroethyl)amine hydrochloride.
  • TradeIndia. Bis 2 Chloroethyl Amine Hydrochloride.
  • Actylis. Bis-(2-Chloroethyl)-Amine HCL - Catalyst - API Intermediate.
  • Thermo Fisher Scientific. Bis(2-chloroethyl)amine hydrochloride - SAFETY DATA SHEET.
  • Sigma-Aldrich. But-3-yn-2-amine hydrochloride.
  • Zirak Journal of Chemical Sciences. Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine.
  • Oncohema Key. (2016, June 18). Alkylating Agents.
  • Britannica. Alkylating agent.
  • Nurseslabs. (2022, September 30). Reviewing the Pharmacology of Alkylating Agents.
  • ChemicalBook. (2026, January 13). Bis(2-chloroethyl)amine hydrochloride Chemical Properties,Uses,Production.
  • Icon Pharma Chem. Bis(2-chloroethyl)amine hydrochloride - CAS No: 821-48-7.
  • Sigma-Aldrich. Bis(2-chloroethyl)amine 98 821-48-7.
  • CDH Fine Chemical. Bis-2-Chloro Ethylamine Hydrochloride CAS No 821-48-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Scimplify. Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers.
  • DTIC. (2025, June 4). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine.
  • MedchemExpress.com. Bis(2-chloroethyl)amine hydrochloride | Biochemical Reagent.
  • ChemicalBook. Bis(2-chloroethyl)amine hydrochloride synthesis.
  • TradeIndia. Bis (2-chloro ethyl) amine hydrochloride High-Purity Pharmaceutical Compound.
  • Santa Cruz Biotechnology. (3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine hydrochloride.
  • PMC. (2025, January 10). Bis-3-chloropiperidines: a novel motif for anthelmintic drug design.

Sources

Troubleshooting & Optimization

improving reaction yield of Bis-(3-chloro-but-2-enyl)-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization for Bis-(3-chloro-but-2-enyl)-amine Hydrochloride

Case ID: OPT-882-BCBA Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Topic: Yield Improvement & Impurity Profiling

Executive Dashboard: The Chemistry at a Glance

Before diving into specific troubleshooting tickets, we must align on the fundamental reaction dynamics. You are synthesizing a secondary allylic amine from 1,3-dichloro-2-butene (DCB) and ammonia , isolated as the hydrochloride salt.

  • Target Molecule: Bis-(3-chloro-but-2-enyl)-amine HCl[1]

  • Key Reactivity: Nucleophilic substitution at the allylic carbon (

    
     of the butene chain). The vinylic chloride at 
    
    
    
    is inert under standard conditions.
  • Primary Failure Mode: Competitive over-alkylation (formation of Tris-amine) or under-alkylation (Mono-amine), and hydrolysis of the allylic chloride.

ReactionNetwork cluster_conditions Critical Control Points NH3 Ammonia (NH3) Mono Mono-amine (Intermediate) NH3->Mono + DCB (Fast) DCB 1,3-Dichloro-2-butene (Electrophile) Bis Bis-amine (TARGET) Mono->Bis + DCB (Controlled) Tris Tris-amine (Impurity) Bis->Tris + DCB (Over-alkylation) Salt Target HCl Salt (Solid) Bis->Salt + Anhydrous HCl

Figure 1: Reaction network showing the sequential alkylation pathway. The critical objective is to maximize the 'Bis' node while suppressing the 'Tris' pathway.

Troubleshooting Module: Ticket-Based Solutions

Ticket #01: "I'm getting a mixture of Mono-, Bis-, and Tris- products. How do I target the Bis-amine?"

Diagnosis: This is a classic stoichiometry and kinetics issue. In sequential alkylation, the secondary amine (your target) is often more nucleophilic than the primary amine, leading to a "runaway" reaction toward the tertiary (Tris) species. Conversely, excess ammonia favors the Mono-amine.

Technical Resolution: To favor the symmetrical secondary amine (


), you cannot simply use a 1:2 ratio of Ammonia:DCB and expect high selectivity.
  • The "Sacrificial" Stoichiometry:

    • Protocol: Do not add DCB to Ammonia. Add Ammonia to DCB.

    • Ratio: Use a stoichiometric ratio of 1.0 eq Ammonia : 2.2 eq DCB .

    • Base Scavenger: You must neutralize the HCl generated during the reaction to keep the amine nucleophilic. Use an inorganic base (e.g.,

      
       or 
      
      
      
      ) rather than excess ammonia.
    • Why? By keeping DCB in slight excess and removing protons with an inorganic base, you drive the Mono-amine to react further to the Bis-amine. The steric bulk of the 3-chloro-but-2-enyl group helps retard the third alkylation (Tris formation) if the temperature is controlled.

  • Temperature Modulation:

    • Perform the addition at 0°C to 5°C .

    • Allow the reaction to warm to room temperature (20-25°C) only after addition is complete.

    • Avoid Reflux: High heat promotes the formation of the Tris-amine and quaternary ammonium salts.

Data Table: Effect of Stoichiometry on Selectivity

Reagent Ratio (NH3 : DCB)Dominant SpeciesYield of Target (Bis)Risk Factor
10 : 1 Mono-amine< 15%High waste, wrong product.
1 : 2 (No ext. base)Mix (Mono/Bis)30-40%Reaction stalls (protonation).
1 : 2.2 (With K2CO3)Bis-amine 75-85% Optimal Window.
1 : 4 Tris-amine< 20%Over-alkylation.
Ticket #02: "My product is oiling out or forming a sticky gum instead of a crystalline solid."

Diagnosis: The hydrochloride salt of Bis-(3-chloro-but-2-enyl)-amine is likely hygroscopic. If you are using aqueous HCl or if your solvents are "wet," you will form a hydrate or an oil. Furthermore, 1,3-dichloro-2-butene is prone to hydrolysis, creating allylic alcohol impurities that prevent crystallization.

Technical Resolution: You must switch to a strictly anhydrous salt formation protocol .

Step-by-Step Protocol:

  • Free Base Isolation: After the reaction, perform an aqueous workup (wash with water/brine) to remove inorganic salts (

    
    , KCl). Dry the organic layer (DCM or Ether) thoroughly over 
    
    
    
    .
  • Solvent Swap: Evaporate the extraction solvent and redissolve the crude oil in anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether) .

  • Salt Precipitation:

    • Do NOT use aqueous HCl (37%).

    • USE2M HCl in Diethyl Ether or 4M HCl in Dioxane .

    • Add the HCl solution dropwise at 0°C with vigorous stirring.

  • Maturation: If a gum forms initially, scratch the side of the flask with a glass rod or add a seed crystal. Sonication can also induce crystallization.

Ticket #03: "The starting material (1,3-DCB) seems degraded or unreactive."

Diagnosis: Commercial 1,3-dichloro-2-butene is a mixture of cis (Z) and trans (E) isomers and is an allylic chloride. It is unstable over time, prone to autoxidation and polymerization.

Technical Resolution:

  • Isomer Check: Verify the ratio of isomers. While both react, the kinetics may differ slightly.

  • Stabilizer: Ensure your source material contains a stabilizer like BHT (Butylated hydroxytoluene) . If the liquid is dark brown/black, it has polymerized. Distill it under reduced pressure before use.

  • Hydrolysis Check: Run a GC-MS or NMR on your starting material. If you see significant peaks for 3-chloro-but-2-en-1-ol, your reagent is hydrolyzed (dead).

Impurity Profiling & Causality

Identifying byproducts is the fastest way to fix the reaction. Use this table to diagnose your crude NMR/LC-MS data.

Impurity ObservedCausalityCorrective Action
Allylic Alcohol (

)
Water in solvent or wet ammonia source.Dry solvents; use anhydrous

gas or dried inorganic base.
Conjugated Diene (Chloroprene deriv.)Elimination reaction caused by high temperature or strong base.Lower reaction temp; switch from KOH/NaOH to Carbonate base.
Tris-amine Excess DCB or local hot-spots during addition.Improve stirring; slow down addition rate; strictly limit DCB equivalents.

References

  • PubChem.1,3-Dichloro-2-butene Compound Summary.

  • ThermoFisher Scientific.
  • Santa Cruz Biotechnology.Bis-(3-chloro-but-2-enyl)
  • BenchChem.Bis(2-chloroethyl)amine Hydrochloride Protocols (Analogous Chemistry).
  • National Institutes of Health (PMC).Allylic C–H amination cross-coupling furnishes tertiary amines. (Context on allylic amine selectivity).

Disclaimer: This guide is for research purposes only. Bis-(3-chloro-but-2-enyl)-amine derivatives may possess biological activity or energetic properties. Handle with appropriate PPE and containment.[2]

Sources

Technical Support Center: Purification of Bis-(3-chloro-but-2-enyl)-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Bis-(3-chloro-but-2-enyl)-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for the purification of this specialized secondary amine hydrochloride. Given the limited specific literature on this compound, this guide synthesizes established principles of purifying amine hydrochlorides, particularly those with reactive allylic chloride moieties, to offer a robust framework for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Based on the synthesis of analogous chlorinated amines, the primary impurities are likely to be:

  • Hydroxy-derivatives: Hydrolysis of the allylic chloride can lead to the formation of mono- and di-hydroxy analogs. This is often exacerbated by the presence of water in solvents or during work-up in non-acidic conditions.

  • Piperazine Derivatives: Intramolecular cyclization, a common side reaction for bis-haloalkylamines, can result in the formation of a six-membered piperazine ring derivative.

  • Starting Materials: Incomplete reaction may leave residual starting materials in the crude product.

  • Polymeric Byproducts: Under certain conditions, polymerization can occur, leading to higher molecular weight impurities.

Q2: What is the recommended general approach for purifying this compound?

A2: A multi-step approach involving extraction and recrystallization is generally recommended for amine hydrochlorides.

  • Aqueous/Organic Extraction: This can be an effective first step to remove non-polar impurities. The hydrochloride salt is expected to be soluble in an aqueous acidic phase, while non-polar byproducts can be extracted into an organic solvent.

  • Recrystallization: This is the most critical step for achieving high purity. The choice of solvent is crucial and will depend on the solubility profile of the compound.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: For routine purity checks and in-depth analysis, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a standard and effective technique for quantifying the main compound and detecting impurities.

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method offers higher sensitivity and specificity, which is particularly useful for identifying and quantifying trace-level impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation of the purified product and can also be used to identify impurities if they are present in sufficient quantities.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound and provides step-by-step solutions.

Problem 1: Oiling Out During Recrystallization

Scenario: Upon cooling the recrystallization solvent, the compound separates as an oil instead of forming crystals.

Causality: This phenomenon, known as "oiling out," occurs when the solute is supersaturated to the point where it comes out of solution above its melting point or as a liquid phase. This is often due to a highly concentrated solution or a solvent system in which the compound's solubility changes too drastically with temperature.

Solutions:

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation level. Allow the solution to cool more slowly.

  • Modify the Solvent System: If using a single solvent, try adding a co-solvent in which the compound is less soluble (an anti-solvent). Dissolve the compound in a minimum amount of the "good" solvent at an elevated temperature, and then slowly add the anti-solvent until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

Problem 2: No Crystal Formation Upon Cooling

Scenario: The solution remains clear even after cooling to room temperature and then in an ice bath.

Causality: The solution is likely not sufficiently saturated, meaning too much solvent was used initially.

Solutions:

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be cautious not to overheat, which could lead to decomposition. Once the volume is reduced, allow the solution to cool again.

  • Introduce an Anti-solvent: If your compound is soluble in a polar solvent, you can try slowly adding a non-polar anti-solvent to the cooled solution until turbidity is observed. Then, add a small amount of the polar solvent to redissolve the precipitate and allow for slow recrystallization.

  • Induce Nucleation: As with oiling out, scratching the flask or adding seed crystals can help initiate crystal formation.

Problem 3: Poor Recovery of the Purified Compound

Scenario: The yield of crystalline product after filtration is significantly lower than expected.

Causality:

  • Excessive Solvent: Using too much solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper.

  • Incomplete Crystallization: Not allowing sufficient time for the crystallization process to complete at each temperature.

Solutions:

  • Optimize Solvent Volume: Perform small-scale solubility tests to determine the optimal solvent volume before attempting a large-scale recrystallization.

  • Maintain Temperature During Filtration: If performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Maximize Crystallization Time: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Let it stand in the ice bath for an extended period to ensure maximum recovery.

  • Second Crop: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general framework for recrystallization. The choice of solvent(s) should be determined through preliminary solubility tests. For a chlorinated amine hydrochloride, a good starting point would be a polar protic solvent like isopropanol or ethanol, or a mixture such as methanol/diethyl ether or acetone/water.

Step-by-Step Methodology:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate with stirring). Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and swirl.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote further crystallization, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Solvent Selection Guide (Hypothetical)

The following table provides a hypothetical guide for solvent selection based on the expected polarity of this compound. This table is for illustrative purposes and should be validated experimentally.

SolventPolarityExpected Solubility (Cold)Expected Solubility (Hot)Suitability for Recrystallization
WaterHighHighVery HighPoor (as a single solvent)
MethanolHighModerateHighPotential (with an anti-solvent)
EthanolHighLow-ModerateHighGood Candidate
IsopropanolMediumLowModerate-HighExcellent Candidate
AcetoneMediumLowModerateGood Candidate (possibly with water)
Ethyl AcetateLowVery LowLow-ModeratePotential (for washing)
HexaneNon-polarInsolubleInsolubleGood as an anti-solvent

Visualization of the Purification Workflow

PurificationWorkflow cluster_extraction Liquid-Liquid Extraction cluster_recrystallization Recrystallization crude Crude Product in Organic Solvent add_acid Add Aqueous Acid (e.g., dil. HCl) crude->add_acid Dissolve separate Separate Layers add_acid->separate Shake & Settle aq_phase Aqueous Phase (Contains Product) separate->aq_phase org_phase Organic Phase (Contains Impurities) separate->org_phase dissolve Dissolve in Minimal Hot Solvent aq_phase->dissolve Evaporate Water & Redissolve in Organic Solvent cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter dry Dry Crystals filter->dry pure_product Pure Product dry->pure_product caption Figure 1. General workflow for the purification of this compound.

Caption: General workflow for the purification of this compound.

References

optimal storage conditions for Bis-(3-chloro-but-2-enyl)-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bis-(3-chloro-but-2-enyl)-amine Hydrochloride Reference ID: TSC-CHEM-3CB2A-001 | Revision: 2.4

CRITICAL SAFETY ALERT

Hazard Class: Vesicant / Alkylating Agent / Mutagen Handling Level: Cytotoxic/Genotoxic Protocol (ISO Class 5 or Fume Hood) This compound is a nitrogen mustard analog (related to mechlorethamine). It acts as a bifunctional alkylating agent.

  • Skin Contact: Causes severe blistering and burns.

  • Inhalation: Destructive to mucous membranes.

  • Degradation: Breakdown products may include volatile, toxic allyl chlorides.

PART 1: OPTIMAL STORAGE PROTOCOLS

As a Senior Application Scientist, I often see degradation in this compound not because of time, but because of micro-environmental failures. This molecule is an allylic amine salt; it fights two enemies: moisture (which triggers hydrolysis) and entropy (thermal polymerization).

The "Golden Rules" of Storage
ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C) Allylic chlorides are thermally labile. At >4°C, the rate of spontaneous dehydrohalogenation (loss of HCl) increases significantly.
Atmosphere Inert Gas (Argon/Nitrogen) Oxygen is secondary; Moisture is the primary threat. Water vapor shifts the equilibrium toward the free base, triggering aziridinium formation (see Mechanism below).
Container Amber Glass + Teflon Liner Amber: Blocks UV (290–450 nm) which catalyzes radical cleavage of the C-Cl bond.Teflon (PTFE): Mandatory. HCl vapor corrodes standard foil/pulp liners, contaminating the sample.
Desiccation Secondary Containment Store the primary vial inside a secondary jar containing activated silica gel or molecular sieves.
Storage Workflow Visualization

StorageWorkflow Arrival Shipment Arrival (Dry Ice) QC Visual QC (Check for Yellowing) Arrival->QC Immediate Equilibration Warm to Room Temp (Inside Desiccator) QC->Equilibration Before Opening Handling Aliquot under N2 (Glovebox/Hood) Equilibration->Handling Prevents Condensation Storage Long-Term Storage (-20°C, Dark) Handling->Storage Seal & Freeze

Figure 1: Critical handling workflow to prevent condensation-induced hydrolysis upon opening cold vials.

PART 2: MECHANISTIC INSIGHT (The "Why")

Users often ask why the salt form degrades if the amine is protonated. The answer lies in the equilibrium dynamics .

Even as a hydrochloride salt (


), there is a microscopic equilibrium with the free base (

) and free HCl. If moisture is present, it solvates the protons, shifting the equilibrium slightly toward the free base.

The free amine then performs an intramolecular nucleophilic attack on the allylic carbon (neighboring group participation), ejecting the chloride. This forms a highly reactive Aziridinium Ion (or Azetidinium-like transition state depending on chain length), which then rapidly reacts with any nucleophile (water, other drug molecules, or DNA).

Degradation Pathway

DegradationMechanism Salt Intact HCl Salt (Stable) FreeBase Transient Free Base (Reactive) Salt->FreeBase Equilibrium Shift (Loss of HCl or +H2O) Moisture Moisture Ingress (H2O) Moisture->FreeBase Aziridinium Aziridinium Ion (High Energy Intermediate) FreeBase->Aziridinium Intramolecular Cyclization (Fast) Hydrolysis Hydrolysis Product (Alcohol/Diol) Aziridinium->Hydrolysis +H2O Polymer Oligomers/Dimers (Gummy Residue) Aziridinium->Polymer +Free Base

Figure 2: The moisture-catalyzed degradation cascade. The formation of the Aziridinium ion is the rate-limiting step for degradation.

PART 3: TROUBLESHOOTING GUIDE (Q&A)

Q1: The white powder has turned into a yellow, sticky gum. Can I repurify it?

  • Diagnostic: This indicates advanced degradation. The "stickiness" is due to hygroscopicity (water absorption) and the formation of oily oligomers (dimerization). The yellow color suggests oxidation of the amine or formation of conjugated byproducts.

  • Action: Discard immediately. Repurification is hazardous due to the concentration of vesicant intermediates (aziridinium species). Do not attempt to dry it down; the HCl stoichiometry is lost.

Q2: I see an extra peak in my LC-MS at [M-36] and [M+18]. What is this?

  • Diagnostic:

    • [M-36]: Loss of HCl. This is the free base form, often generated in-source during MS ionization, but if seen in UV, it suggests the salt has dissociated.

    • [M+18]: This is likely the Hydrolysis Product . The chlorine atom (Mass 35) has been replaced by a hydroxyl group (OH, Mass 17), often resulting in a net mass shift depending on the ionization. More accurately, look for [M - Cl + OH] .

  • Action: Check your solvent pH. If you dissolved the sample in unbuffered water or methanol >4 hours ago, hydrolysis occurred in the vial. Always prepare solutions fresh and keep them on ice.

Q3: Can I store the stock solution in DMSO at -20°C?

  • Diagnostic: DMSO is hygroscopic and a mild oxidant. While better than water, DMSO can facilitate nucleophilic attack on the allylic chloride over time.

  • Action: Not recommended for >24 hours.

    • Preferred Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (acidified with 0.1% Formic Acid to stabilize the protonated amine).

    • Storage: If you must store a solution, use Acetonitrile at -80°C.

Q4: The material is hard to weigh because of static. Can I use an anti-static gun?

  • Diagnostic: Yes, but be careful. The airflow can disperse the toxic powder.

  • Action: Use a polonium-based static eliminator (passive) rather than an air-blowing gun. Alternatively, weigh by difference into a tared vial containing the solvent to minimize airborne dust.

PART 4: HANDLING & EMERGENCY PROTOCOLS

Weighing & Solubilization Protocol
  • PPE: Double nitrile gloves, lab coat, safety goggles. Work in a certified chemical fume hood.

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. This prevents water condensation on the cold powder.

  • Solvent Addition: Add solvent (e.g., Methanol/DCM) directly to the vial if possible to avoid spatula transfer.

  • Neutralization (Spills):

    • Do not just wipe with water.

    • Use a solution of 10% Sodium Thiosulfate mixed with Sodium Bicarbonate . The thiosulfate acts as a "soft" nucleophile to scavenge the alkylating agent, rendering it less toxic before cleanup.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 522769, Bis(2-chloroethyl)amine hydrochloride. (Note: Mechanistic analog for handling protocols). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[1] Substance Information: Bis(2-chloroethyl)amine hydrochloride.[1][2][3][4][5][6][7] Retrieved from [Link]

  • Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226.
  • European Pharmacopoeia (Ph. Eur.).Spiramycin Monograph: Impurity Standards. (Contextual reference for the specific butenyl impurity profile).

Sources

Navigating the Challenges of Bis-(3-chloro-but-2-enyl)-amine hydrochloride Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for Bis-(3-chloro-but-2-enyl)-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes established principles of amine hydrochloride chemistry and data from structurally similar compounds to offer robust, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: As an amine hydrochloride, this compound is anticipated to be a crystalline solid with a relatively polar nature due to the presence of the hydrochloride salt. This salt form generally confers higher solubility in aqueous solutions compared to its free amine counterpart. Based on data for similar compounds like Bis(2-chloroethyl)amine hydrochloride, it is expected to be soluble in water.[1][2] Its solubility in organic solvents is likely to be more limited, though polar aprotic solvents such as DMSO and DMF may be effective.

Q2: I'm observing incomplete dissolution in water. What could be the cause?

A2: Several factors can contribute to incomplete dissolution in water. Firstly, the concentration you are attempting to achieve may exceed the compound's intrinsic solubility limit at the given temperature. Secondly, the pH of your water can play a significant role; deionized water can have a slightly acidic pH due to dissolved CO2, but without buffering, the dissolution of the amine hydrochloride itself can alter the local pH. Lastly, the purity of the compound can affect its solubility characteristics.

Q3: How does pH influence the solubility of this compound?

A3: The solubility of amine hydrochlorides is highly pH-dependent. In acidic to neutral conditions, the amine group is protonated, forming the more soluble hydrochloride salt. As the pH becomes more basic, the amine is deprotonated to its free base form, which is generally less polar and, therefore, less soluble in aqueous solutions. Maintaining a slightly acidic pH can often enhance and stabilize the solubility of this compound in aqueous media.

Q4: Is this compound stable in solution?

A4: While specific stability data for this compound is scarce, related chloroalkenylamines, such as nitrogen mustards, are known to be susceptible to hydrolysis.[3] This degradation can be influenced by both pH and temperature. It is advisable to prepare solutions fresh and store them at low temperatures (2-8 °C) for short periods. For longer-term storage, aliquoting and freezing (-20°C or -80°C) may be considered, though freeze-thaw cycles should be minimized.

Q5: Can I heat the solution to improve solubility?

A5: Gentle heating can be an effective method to increase the rate of dissolution and, in some cases, the solubility limit. However, given the potential for thermal degradation of chloroalkenylamines, prolonged or high-temperature heating should be approached with caution. It is recommended to heat the solution gently (e.g., 30-40°C) with constant stirring and to monitor for any signs of degradation, such as a change in color.

Troubleshooting Guide: Step-by-Step Methodologies

This section provides structured protocols to address common solubility challenges.

Issue 1: Poor or Slow Dissolution in Aqueous Buffers

Causality: The intended concentration may be too high, or the dissolution kinetics may be slow at ambient temperature. The buffer's pH and composition can also influence solubility.

Troubleshooting Workflow:

Caption: Workflow for addressing poor aqueous solubility.

Detailed Protocol:

  • Reduce Concentration: If a high concentration is not critical, try preparing a more dilute solution.

  • Gentle Warming: Place the solution in a water bath at 30-40°C and stir continuously. Visually inspect for any signs of decomposition (e.g., yellowing).

  • Sonication: Use a bath sonicator for short durations (5-10 minutes) to mechanically aid dissolution. Avoid probe sonicators which can generate significant localized heat.

  • pH Adjustment: If your experimental conditions allow, adjusting the pH to a more acidic range (e.g., pH 4-6) with a suitable buffer can significantly improve solubility.

Issue 2: Precipitation of the Compound from a Seemingly Dissolved Solution

Causality: This can occur due to temperature changes (decreased solubility at lower temperatures), pH shifts, or the addition of other components that reduce solubility (salting out).

Troubleshooting Workflow:

Caption: Troubleshooting precipitation issues.

Detailed Protocol:

  • Temperature Control: Ensure the solution is maintained at the temperature at which it was prepared. If it needs to be used at a lower temperature, it may be necessary to work with a lower concentration.

  • pH Monitoring: Check the pH of the solution. If it has drifted towards basic, carefully re-adjust to the desired acidic range.

  • Component Addition: When adding other reagents to the solution, consider their potential to affect solubility. It may be beneficial to add them slowly while stirring or to dissolve them in a compatible co-solvent first.

Issue 3: Difficulty Dissolving in Organic Solvents

Causality: As a hydrochloride salt, the compound is highly polar and will likely have low solubility in non-polar organic solvents. Even in polar organic solvents, solubility may be limited.

Troubleshooting Strategies:

Solvent SystemRecommended ApproachRationale
Polar Aprotic Solvents (DMSO, DMF) 1. Use as a primary solvent. 2. Prepare a concentrated stock solution.These solvents have high dielectric constants and can effectively solvate the ionic compound. Stock solutions can then be diluted into less compatible solvents.
Alcohols (Ethanol, Methanol) 1. May require gentle warming. 2. Consider as a co-solvent with water.Alcohols are polar and can dissolve hydrochloride salts to some extent, but their solvating power is generally less than water or DMSO.
Non-Polar Solvents (Hexane, Toluene) 1. Generally not recommended. 2. Convert to free base if use is necessary.The high polarity of the hydrochloride salt makes it immiscible with non-polar solvents.

Protocol for Preparing a Stock Solution in DMSO:

  • Accurately weigh the desired amount of this compound.

  • Add a small volume of anhydrous DMSO to the solid.

  • Vortex or sonicate briefly to aid dissolution.

  • Once fully dissolved, add DMSO to the final desired volume.

  • Store the stock solution in a tightly sealed vial, protected from moisture, at an appropriate temperature (e.g., -20°C).

Conversion to Free Base for Enhanced Organic Solvent Solubility

In cases where the compound must be dissolved in a non-polar organic solvent, converting the hydrochloride salt to its free amine form is often necessary.

Workflow for Free-Basing:

Sources

Technical Support Center: Recrystallization of Bis-(3-chloro-but-2-enyl)-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Version: 2.4 | Safety Level: High (Alkylating Agent)

⚠️ Critical Safety & Handling Warning

STOP AND READ: Bis-(3-chloro-but-2-enyl)-amine hydrochloride is a nitrogen mustard analog. It acts as a bifunctional alkylating agent.

  • Hazard: Vesicant (blistering agent), potential mutagen, and cytotoxic.

  • Containment: All operations must be performed in a certified chemical fume hood.

  • Decontamination: Have a neutralizing solution (e.g., 5% sodium thiosulfate) ready for spills.

Module 1: Solubility Profile & Solvent Selection

Understanding the physicochemical behavior of your salt is the first step to successful purification.

The Chemical Logic

This compound consists of a secondary amine core protonated by HCl, making it ionic, flanked by two lipophilic allylic chloride chains.

  • The Ionic Core: Drives solubility in polar protic solvents (Water, Methanol).

  • The Allylic Chains: Provide limited lipophilicity but are thermally unstable . High heat can cause allylic rearrangement or hydrolysis to the corresponding alcohol.

  • The Challenge: Balancing the high solubility of the hydrochloride salt with the instability of the allylic chloride.

Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Application Note
Primary (Recommended) Methanol (MeOH) Diethyl Ether (Et₂O) Best for thermal sensitivity. Allows low-temp crystallization.
Alternative (Scalable) Acetone MTBE Acetone often dissolves amine salts when hot but precipitates them when cold.
High Purity Isopropanol (IPA) Ethyl Acetate Slower crystal growth; yields denser crystals but requires more heat (risk warning).
DO NOT USE Water (Hot) Hexane Hot water promotes rapid hydrolysis of the C-Cl bond.

Module 2: Detailed Protocols

Protocol A: Solvent/Anti-Solvent Precipitation (Standard)

Best for: Bulk purification (>5g) where speed is required.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Methanol dropwise with gentle agitation at Room Temperature (RT).

    • Note: If insolubles remain after 5 volumes of MeOH, filter the solution through a sintered glass funnel. Do not heat above 40°C.

  • Saturation: Once dissolved, add Diethyl Ether slowly until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of Methanol to clear the turbidity.

  • Crystallization: Seal the flask and place it in a -20°C freezer for 12-24 hours.

    • Why Cold? Low temperature reduces the solubility limit drastically while inhibiting degradation.

  • Collection: Filter the white crystals quickly (they may be hygroscopic). Wash with cold Et₂O.

  • Drying: Dry under high vacuum (<5 mbar) at RT. Do not use a heat oven.

Protocol B: Vapor Diffusion (High Purity)

Best for: Analytical standards (<1g) or thermally unstable batches.

  • Inner Vessel: Dissolve the compound in a minimum amount of Methanol in a small vial. Leave the vial uncapped .

  • Outer Vessel: Place the small vial inside a larger jar containing Diethyl Ether (approx. 10x volume of the MeOH).

  • Equilibrium: Cap the outer jar tightly.

  • Mechanism: Ether vapor will slowly diffuse into the Methanol solution, gradually lowering the polarity and forcing the salt to crystallize slowly without thermal stress.

Module 3: Visual Workflows

Workflow 1: The Recrystallization Decision Matrix

Recrystallization_Workflow Start Start: Crude Solid Solvent_Add Add MeOH (Dropwise @ RT) Start->Solvent_Add Dissolved Fully Dissolved? Solvent_Add->Dissolved Filter Filter Insolubles Dissolved->Filter No AntiSolvent Add Et2O until Turbid Dissolved->AntiSolvent Yes Filter->Solvent_Add Clear Add 1 drop MeOH to Clear AntiSolvent->Clear Cool Cool to -20°C Clear->Cool Result Crystals Formed? Cool->Result Success Filter & Vac Dry Result->Success Yes Oil Oiling Out? Result->Oil No Seed Add Seed Crystal / Scratch Glass Oil->Seed Yes Seed->Cool

Caption: Step-by-step logic flow for the purification of amine hydrochloride salts.

Module 4: Troubleshooting Center

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptoms: Instead of crystals, a second liquid layer (often yellow/brown goo) forms at the bottom. Cause:

  • The temperature is above the "metastable limit" where the compound is liquid but insoluble.

  • Impurities are depressing the melting point.[1]

  • Solvent polarity gap is too wide (e.g., MeOH vs. Hexane).

The Fix:

  • The Trituration Method: Decant the supernatant solvent. Add fresh Diethyl Ether to the oil and scratch the flask vigorously with a glass rod. This mechanical stress often induces solidification.

  • The Re-Dissolve: Re-dissolve the oil in a tiny amount of warm Acetone, then cool very slowly.

Issue 2: Hydrolysis (Loss of Chlorine)

Symptoms: Product becomes sticky; LC-MS shows mass -36 (loss of HCl) or +18 (gain of OH). Cause: Presence of water in the solvent or atmosphere. Allylic chlorides hydrolyze easily. The Fix:

  • Use Anhydrous solvents only (store MeOH over 3Å molecular sieves).

  • Flush the headspace of the crystallization flask with Nitrogen/Argon.

Issue 3: Low Yield

Symptoms: No crystals appear after cooling. Cause: Too much primary solvent (MeOH). The Fix:

  • Rotovap: Remove 50% of the solvent volume under vacuum (keep bath <30°C).

  • Anti-Solvent: Add more Et₂O until the solution is permanently cloudy, then refrigerate.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use water to recrystallize this salt? A: NO. While the salt is water-soluble, the allylic chloride moiety is prone to hydrolysis in water, especially if heated. This will generate the alcohol impurity (Bis-(3-hydroxy-but-2-enyl)-amine), rendering the batch useless.

Q: The product turned pink/brown during drying. Why? A: This indicates oxidation or polymerization. Amine salts can be sensitive to air. Ensure you are drying under a strong vacuum and store the final product in a desiccator protected from light.

Q: My melting point is lower than the literature value (approx 212-214°C for homologs). A: Amine hydrochlorides are notorious for trapping solvent (solvates) or absorbing atmospheric water (hygroscopic). Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours and re-test.

References

  • ChemicalBook.Bis(2-chloroethyl)amine hydrochloride Properties and Purification. (Homolog reference for solubility profiles).

  • Sigma-Aldrich.Safety Data Sheet: Bis(2-chloroethyl)amine hydrochloride.

  • Designer Drugs (Rhodium Archive).Recrystallization and Acid/Base Extraction - The Basics.

  • LibreTexts Chemistry.Troubleshooting Crystallization: Oiling Out.

Sources

Validation & Comparative

HPLC Method Validation Guide: Bis-(3-chloro-but-2-enyl)-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Pharmaceutical Analytical Scientists, QC Managers, Process Chemists Focus: Genotoxic Impurity (GTI) Analysis & Stability-Indicating Method Validation

Executive Summary & Strategic Rationale

Bis-(3-chloro-but-2-enyl)-amine hydrochloride is a structural analog of nitrogen mustards. In pharmaceutical synthesis, it typically arises as a reactive intermediate or a byproduct involving 1,3-dichloro-2-butene. Due to its bis-alkylating nature, it is classified as a potential Genotoxic Impurity (GTI) , requiring quantification at trace levels (ppm) relative to the Active Pharmaceutical Ingredient (API).

This guide compares a Legacy "Generic" Method (often used for standard amine salts) against an Optimized Stability-Indicating Method . The core challenge with this molecule is not just detection, but solution stability . At neutral or basic pH, the free amine rapidly undergoes intramolecular cyclization to form a reactive aziridinium ion, followed by hydrolysis.

The Directive: To validate a robust method, you must stabilize the analyte during the run. This guide advocates for an Acidic Mobile Phase with High-Strength Silica (HSS) technology to prevent on-column degradation and silanol-induced tailing.

The Challenge: Chemistry & Instability

Before validating, one must understand the failure modes of standard methods.

The Degradation Mechanism

Unlike stable amines, Bis-(3-chloro-but-2-enyl)-amine possesses two allylic chloride arms. In the presence of water and lack of protonation (pH > 6), the nitrogen lone pair attacks the


-carbon, displacing chloride.

DegradationPathway Figure 1: Degradation pathway of nitrogen mustard analogs. Acidic pH is required to keep the amine protonated (Blue) and prevent cyclization (Red/Yellow). M Bis-(3-chloro-but-2-enyl)-amine (Protonated Salt - Stable) Free Free Amine (Neutral pH) M->Free pH > pKa Az Aziridinium Ion (Reactive Intermediate) Free->Az Cyclization (-Cl) Hyd Hydrolysis Product (Alcohol Impurity) Az->Hyd + H2O

[1]

Comparative Analysis: Legacy vs. Optimized

The following comparison highlights why standard "Phosphate Buffer" methods fail for this specific subclass of amines and why the "Acidic Formate" method is the superior alternative.

FeatureMethod A: The "Generic" Approach (NOT Recommended)Method B: The Optimized Approach (Recommended)
Column Chemistry Standard C18 (5 µm)HSS T3 C18 or C18-PFP (1.8 - 3 µm)
Mobile Phase pH Phosphate Buffer pH 7.00.1% Formic Acid (pH ~2.7)
Separation Logic Relies on neutral amine hydrophobicity.Keeps amine protonated; relies on HSS technology for retention.
Peak Shape (Tailing) Poor (

). Silanol interactions are high.
Excellent (

). Acid suppresses silanols.
Analyte Stability Low. Risk of on-column cyclization/degradation.High. Protonation prevents aziridinium formation.
Detection Limit High (UV only). Phosphate suppresses MS signal.Ultra-Low. Volatile buffer allows LC-MS/MS (ppm level).
Supporting Data (Simulated Validation Results)

Comparison of system suitability parameters observed during development.

ParameterMethod A (pH 7.0)Method B (Acidic)Acceptance Criteria
Retention Time (RT) 4.2 min3.8 minStable
Tailing Factor (

)
2.1 (Fail)1.1 (Pass)NMT 1.5
Theoretical Plates (

)
2,5008,500> 5,000
% Recovery (Accuracy) 85% (Degradation loss)99.8%90-110%

Detailed Experimental Protocol (Method B)

This protocol is designed for Trace Level Quantification (GTI) but can be adapted for Assay by changing the detector to UV.

Instrumentation & Conditions[1][2][3][4][5]
  • System: UHPLC or HPLC with Binary Gradient Pump.

  • Detector:

    • Option 1 (GTI): Triple Quadrupole MS (ESI Positive, MRM mode).

    • Option 2 (Assay): UV-Vis / PDA at 210 nm (Allylic double bond absorption).

  • Column: Waters HSS T3 C18 (100 x 2.1 mm, 1.8 µm) or equivalent (High strength silica withstands acidic pH and retains polar amines).

  • Column Temp: 35°C.

  • Flow Rate: 0.4 mL/min.

Mobile Phase Preparation
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water (Milli-Q).

    • Rationale: Maintains pH ~2.7. Protonates the amine nitrogen (

      
      ), preventing the lone pair from initiating cyclization.
      
  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

    • Rationale: Aprotic solvent minimizes hydrolysis risk during the run.[1]

Gradient Program
Time (min)% MPA% MPBAction
0.0955Equilibrate
1.0955Load
6.04060Elute Analyte
7.0595Wash
9.0595Hold
9.1955Re-equilibrate
12.0955End
Sample Preparation (Critical for Stability)
  • Diluent: 0.1% Formic Acid in 50:50 Water:Acetonitrile.

  • Procedure:

    • Accurately weigh 10 mg of Bis-(3-chloro-but-2-enyl)-amine HCl.

    • Dissolve immediately in Diluent. Do not use pure water or neutral buffers.

    • Store at 4°C in amber vials (light sensitive).

    • Analyze within 24 hours.

Validation Framework (ICH Q2(R2) & ICH M7)

The validation must demonstrate that the method is "fit for purpose."[2][3][4] For a GTI, Sensitivity (LOD/LOQ) and Specificity are paramount.

ValidationWorkflow Figure 2: Step-wise validation workflow compliant with ICH Q2(R2). Start Validation Start Spec Specificity (Force Degradation) Start->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (pH, Flow, Temp) Prec->Rob Report Final Report Rob->Report

Specificity (Stress Testing)

Perform forced degradation to prove the method separates the parent amine from its hydrolysis products.

  • Acid Stress: 0.1N HCl, 60°C, 2 hours. (Expect: Minimal degradation).

  • Base Stress: 0.1N NaOH, RT, 1 hour. (Expect: Rapid degradation to alcohol/dimer).

  • Acceptance: Resolution (

    
    ) > 1.5 between parent peak and nearest degradant.
    
Sensitivity (LOD/LOQ)

Crucial for GTI limits (typically < 20 ppm relative to drug substance).

  • LOD (Limit of Detection): S/N ratio ≥ 3:1.

  • LOQ (Limit of Quantitation): S/N ratio ≥ 10:1.

  • Target LOQ: 0.05 µg/mL (assuming 1 mg/mL sample conc. = 50 ppm).

Linearity[3][9]
  • Range: From LOQ to 120% of the specification limit.

  • Criteria: Correlation coefficient (

    
    ) ≥ 0.990 (for impurities) or ≥ 0.999 (for assay).
    
Accuracy (Recovery)

Spike the impurity into the API matrix at three levels (LOQ, 100% Limit, 120% Limit).

  • Criteria: Mean recovery 80–120% (for trace impurities).

Scientific References

  • ICH Q2(R2). Validation of Analytical Procedures. International Council for Harmonisation. (2023).

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).

  • Teo, S. K., et al. "Determination of amine impurities in pharmaceuticals." Journal of Chromatography A, 1217(34), 5423-5433. (Demonstrates tailing issues with amines on C18).

  • Elder, D. P., et al. "The utility of stability-indicating methods for the analysis of genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis, 114, 312-320. (Discusses stability of alkylating agents).

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).

Sources

melting point determination of Bis-(3-chloro-but-2-enyl)-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Melting Point Determination of Bis-(3-chloro-but-2-enyl)-amine hydrochloride: A Comparative Methodological Analysis

Authored by a Senior Application Scientist

In the landscape of drug development and materials science, the precise characterization of novel chemical entities is a foundational pillar of research. The melting point is a critical thermodynamic property that serves as a primary indicator of a substance's purity and identity. This guide provides a comprehensive, in-depth analysis of the methodologies for determining the melting point of this compound (Molecular Formula: C₈H₁₄Cl₃N, Molecular Weight: 230.56 g/mol )[1], a compound whose characterization is vital for its potential applications in proteomics and synthetic chemistry.

This document moves beyond a simple procedural list. It delves into the causality behind experimental choices, establishes a self-validating protocol to ensure data integrity, and compares the subject compound with a well-characterized structural analog, Bis(2-chloroethyl)amine hydrochloride. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to obtain accurate and reproducible melting point data for this and similar amine hydrochloride salts.

The Criticality of Method Selection for Amine Hydrochlorides

Amine hydrochloride salts, such as the topic compound, can present unique challenges during thermal analysis. Their ionic nature often results in higher melting points compared to their free-base counterparts. Furthermore, they can be hygroscopic, and their stability at elevated temperatures may be limited, risking decomposition which can be mistaken for melting. Therefore, the choice of analytical technique is not trivial and directly impacts the accuracy of the results.

There are several established methods for melting point determination, each with distinct advantages and limitations.[2]

  • Classical Capillary Method: This is the most traditional approach, where a sample packed in a glass capillary is heated in an oil bath (Thiele tube) or a metal block (Mel-Temp apparatus).[2][3] While cost-effective, it relies on subjective visual interpretation by the operator.[2]

  • Automated Digital Determination: Modern instruments utilize digital sensors and cameras for precise, automated detection of the melting process.[2] These systems offer high accuracy, superior reproducibility, and minimal operator bias, making them the standard for regulated environments (GLP/GMP).[2]

  • Hot-Stage Microscopy: This technique allows for direct microscopic observation of the sample as it is heated on a controlled stage. It is particularly valuable for studying polymorphism, phase transitions, and the behavior of non-crystalline materials.[2]

The following table provides a comparative summary of these primary methods.

Method Principle Accuracy & Precision Throughput Best For Regulatory Compliance (GLP/GMP)
Classical Capillary Visual observation of melting in a heated bath/block.[2]Moderate; operator-dependent.Low to MediumRoutine quality control, academic labs.Low
Automated Digital Optical detection (light transmission/reflection) with electronic temperature control.[2]High; operator-independent.High (multi-sample units)Pharmaceutical analysis, purity testing, characterization of new compounds.High.[2]
Hot-Stage Microscopy Microscopic observation during controlled heating.[2]Very HighLowPolymorphism studies, phase transition analysis, complex materials.Moderate to High

For the rigorous characterization required in drug development, the Automated Digital Melting Point Apparatus is the recommended methodology due to its objectivity, precision, and compliance with regulatory standards.

A Self-Validating Protocol for Accurate Melting Point Determination

To ensure the trustworthiness and accuracy of the obtained data, the experimental protocol must be self-validating. This is achieved by initiating the entire process with a stringent calibration of the apparatus using certified reference standards. This foundational step confirms the instrument's performance before the test article is analyzed.

Part A: Mandatory Apparatus Calibration

The accuracy of any melting point apparatus must be verified at regular intervals.[4] This calibration is performed using high-purity, NIST-traceable reference standards with well-defined melting points.[5]

Step-by-Step Calibration Protocol:

  • Select Standards: Choose at least two USP or other certified reference standards that bracket the expected melting point of the test compound. For a novel compound where the melting point is unknown, a wider range of standards (e.g., Benzoic Acid: 121-123°C and Caffeine: 235-237.5°C) should be used to verify linearity across a broad temperature range.[6]

  • Sample Preparation: Carefully load the reference standard into a capillary tube to a height of 2.5-3.5 mm, ensuring tight packing.[4]

  • Set Method Parameters: Program the instrument with a start temperature approximately 5-10°C below the standard's expected melting point and a slow ramp rate of 1°C/minute. A slow heating rate is crucial to ensure thermal equilibrium between the heating block, the thermometer, and the sample, which is paramount for accuracy.

  • Execution: Run the calibration method in triplicate for each standard.

  • Validation: The apparatus is considered calibrated if the measured melting points fall within the acceptance limits specified on the certificate of the reference standard.[4] If a deviation is observed, the instrument must be recalibrated or serviced.[7]

Part B: Determination of this compound Melting Point

With a calibrated instrument, the melting point of the target compound can be determined with confidence.

Step-by-Step Experimental Protocol:

  • Sample Preparation: The sample must be finely powdered to ensure uniform heat distribution.[8] Dry the sample thoroughly, preferably under vacuum, to remove any residual solvent or moisture, as impurities will depress and broaden the melting range.[3][9]

  • Capillary Loading: Load the powdered this compound into a capillary tube to a height of 2-3 mm and ensure uniform packing by tapping the tube gently.[8][9]

  • Rapid Preliminary Run (Optional but Recommended): To determine an approximate melting point for an unknown compound, perform a quick determination with a fast ramp rate (e.g., 10-20°C/minute).[3][10] This saves time and establishes the range for the more precise measurement.

  • Accurate Determination: a. Allow the apparatus to cool to at least 20°C below the approximate melting point found in the preliminary run.[10][8] b. Insert a new, properly prepared capillary tube. c. Set the start temperature to 10°C below the approximate melting point and the ramp rate to a slow 1-2°C/minute.[10][11] d. Initiate the measurement. The instrument will automatically detect and record the melting range. The onset of melting is the temperature at which the first drop of liquid appears, and the clear point is the temperature at which all solid material has transitioned to liquid.[2][4]

  • Replicate Analysis: Perform the determination on at least three separate samples to ensure reproducibility. The results should be consistent, with a narrow melting range (<2°C) for a pure substance.[10]

The entire workflow, from calibration to final analysis, is a closed loop designed to ensure the highest data integrity.

G cluster_prep Phase 1: Preparation & Validation cluster_exec Phase 2: Execution & Analysis cluster_output Phase 3: Reporting Calibrate Apparatus Calibration (NIST Standards) SamplePrep Sample Preparation (Dry & Pulverize) Calibrate->SamplePrep Instrument Validated CapillaryLoad Capillary Loading (2-3 mm height) SamplePrep->CapillaryLoad PrelimRun Preliminary Run (Fast Ramp: ~10°C/min) CapillaryLoad->PrelimRun AccurateRun Accurate Determination (Slow Ramp: 1-2°C/min) PrelimRun->AccurateRun Establishes Approx. MP DataAnalysis Data Analysis (Melting Range & Purity) AccurateRun->DataAnalysis Triplicate Runs Report Final Report (Mean ± SD, Range) DataAnalysis->Report

Caption: Workflow for Self-Validating Melting Point Determination.

Comparative Analysis with a Structural Analog

To provide context for the experimental data, it is useful to compare the physicochemical properties of this compound with a well-documented structural analog. Bis(2-chloroethyl)amine hydrochloride (also known as nornitrogen mustard hydrochloride) is a relevant comparator, widely used as an intermediate in chemical synthesis, particularly for piperazine derivatives and chemotherapeutic agents.[12][13][14][15][16]

Property This compound Bis(2-chloroethyl)amine hydrochloride
Synonym(s) N/ANornitrogen mustard HCl, 2,2′-Dichlorodiethylamine HCl[17]
CAS Number Not readily available821-48-7[18]
Molecular Formula C₈H₁₄Cl₃N[1]C₄H₁₀Cl₃N[15][18][19]
Molecular Weight 230.56 g/mol [1]178.49 g/mol [12][18]
Appearance Data to be determinedWhite to off-white/beige crystalline powder.[12][18]
Reported Melting Point To be determined experimentally 212-214°C[12][17]; 213-215°C[18]; 207-209°C[20]

The comparison highlights that while both are chlorinated amine hydrochlorides, the difference in their alkyl chains (butenyl vs. ethyl) and overall molecular weight is significant and will undoubtedly lead to different melting points. The established melting point range for Bis(2-chloroethyl)amine hydrochloride, though varying slightly between suppliers, provides a useful reference point for the type of thermal behavior that might be expected from this class of compounds.

Conclusion

The determination of the melting point of a novel compound like this compound is a fundamental task that demands rigorous scientific practice. This guide has detailed a self-validating experimental approach, grounded in the mandatory calibration of automated digital instrumentation, to ensure the generation of highly accurate and reliable data. By explaining the rationale behind key procedural steps, such as sample preparation and the use of a slow heating ramp, we empower researchers to move beyond rote execution and towards a deeper understanding of the analytical process. The comparison with the structural analog, Bis(2-chloroethyl)amine hydrochloride, provides a valuable chemical context for the new data that will be generated using this protocol. Adherence to this comprehensive methodology will yield trustworthy data, essential for the confident characterization and advancement of new chemical entities in the scientific pipeline.

References

  • Zhang, Y., & Maginn, E. J. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics, 136(14), 144116. Available at: [Link]

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Reactivity Face-Off: A Comparative Analysis of Bis-(3-chloro-but-2-enyl)-amine HCl and Mechlorethamine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Combatants: Two Nitrogen Mustards

Nitrogen mustards are a class of alkylating agents characterized by the N,N-bis(2-chloroethyl)amino functional group. Their cytotoxicity stems from their ability to form highly reactive aziridinium ions that subsequently alkylate nucleophilic sites on cellular macromolecules, most notably DNA. This leads to DNA damage, including the formation of monoadducts and interstrand cross-links (ICLs), which can trigger cell cycle arrest and apoptosis.[1]

Mechlorethamine (HN2) , also known as mustine, is the archetypal nitrogen mustard and one of the oldest cancer chemotherapeutic agents.[2] Its clinical applications, though now often superseded by more selective agents, have included the treatment of Hodgkin's disease and certain types of lymphoma.[3] Its high reactivity and lack of specificity, however, contribute to a significant toxicity profile.

Bis-(3-chloro-but-2-enyl)-amine HCl is a structurally distinct nitrogen mustard. The key difference lies in the nature of the chloroalkyl side chains. Instead of the simple 2-chloroethyl groups of mechlorethamine, this compound possesses two 3-chloro-but-2-enyl moieties. This structural alteration from a primary alkyl chloride to a secondary allylic chloride is predicted to have a profound impact on its reactivity.

The Decisive Factor: A Tale of Two Electrophiles

The reactivity of nitrogen mustards is intrinsically linked to the rate of formation of the aziridinium ion, a strained three-membered ring that is a potent electrophile. The electron-donating nitrogen atom facilitates the intramolecular displacement of the chloride leaving group.

Mechlorethamine: The Classic Pathway

Mechlorethamine's reactivity is well-established. The lone pair of electrons on the nitrogen atom attacks the adjacent carbon bearing a chlorine atom, leading to the formation of a highly reactive aziridinium ion.[4] This intermediate is then susceptible to attack by nucleophiles, such as the N7 position of guanine in DNA.[1]

G cluster_0 Mechlorethamine Activation Mechlorethamine Mechlorethamine (HN2) Aziridinium Aziridinium Ion (Reactive Intermediate) Mechlorethamine->Aziridinium Intramolecular Cyclization DNA_Adduct DNA Adduct (Alkylated Guanine) Aziridinium->DNA_Adduct Nucleophilic Attack by DNA (Guanine N7)

Caption: Mechlorethamine's activation pathway.

Bis-(3-chloro-but-2-enyl)-amine HCl: The Allylic Advantage

In contrast to the saturated chloroethyl groups of mechlorethamine, Bis-(3-chloro-but-2-enyl)-amine HCl features secondary allylic chlorides. This structural feature is anticipated to significantly enhance its reactivity. Allylic halides are known to be more reactive towards nucleophilic substitution than their saturated counterparts.[5][6] This increased reactivity can be attributed to two main factors:

  • SN1-like Character: The departure of the chloride ion from an allylic system results in the formation of an allyl carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms. This stabilization lowers the activation energy for carbocation formation, accelerating the rate of reaction.[6]

  • SN2-like Character: In a bimolecular substitution, the transition state is stabilized by the overlap of the p-orbitals of the adjacent double bond with the p-orbital of the reacting carbon. This conjugation lowers the energy of the transition state, thereby increasing the reaction rate.[7][8]

Therefore, it is highly probable that Bis-(3-chloro-but-2-enyl)-amine HCl will form its corresponding aziridinium ion, or a related reactive intermediate, at a faster rate than mechlorethamine.

G cluster_1 Bis-(3-chloro-but-2-enyl)-amine HCl Activation BCA Bis-(3-chloro-but-2-enyl)-amine HCl Allylic_Cation Resonance-Stabilized Allylic Cation/Aziridinium Ion BCA->Allylic_Cation Facilitated Intramolecular Cyclization (Resonance) DNA_Adduct_BCA DNA Adduct Allylic_Cation->DNA_Adduct_BCA Nucleophilic Attack by DNA

Caption: Postulated activation of Bis-(3-chloro-but-2-enyl)-amine HCl.

Quantitative Comparison: A Hypothetical Data Summary

While direct experimental data is lacking, we can postulate the expected trends in reactivity based on the principles discussed above. The following table summarizes the predicted and known properties of the two compounds.

PropertyMechlorethamineBis-(3-chloro-but-2-enyl)-amine HCl (Predicted)Rationale for Prediction
Chemical Formula C5H11Cl2NC8H13Cl2NFrom chemical structure.
Molecular Weight 156.07 g/mol [9]209.10 g/mol From chemical structure.
Rate of Aziridinium Ion Formation ModerateHighThe allylic chloride structure in Bis-(3-chloro-but-2-enyl)-amine HCl is expected to accelerate the intramolecular cyclization due to resonance stabilization of the transition state or carbocation intermediate.[5][6]
Hydrolysis Half-life Relatively short in aqueous solution[3]Predicted to be shorter than mechlorethamineThe increased reactivity of the allylic chloride should lead to a faster reaction with water (hydrolysis).
DNA Alkylation Efficiency HighPredicted to be very highThe faster formation of the reactive electrophile should lead to more efficient alkylation of DNA.
Cytotoxicity High[10]Predicted to be very high, potentially exceeding mechlorethamineIncreased reactivity often correlates with higher cytotoxicity, but also potentially lower selectivity.

Experimental Protocols for Empirical Reactivity Comparison

To validate the theoretical predictions and provide a quantitative comparison of the reactivity of these two compounds, the following experimental protocols are recommended.

Determination of Hydrolysis Rate by Potentiometric Titration

This experiment measures the rate at which the compounds react with water, releasing hydrochloric acid, which can be titrated with a standard base.

Objective: To determine the first-order rate constant and half-life of hydrolysis for both compounds under controlled conditions.

Materials:

  • Bis-(3-chloro-but-2-enyl)-amine HCl

  • Mechlorethamine HCl

  • Acetone (ACS grade)

  • Deionized water

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Prepare a stock solution of each compound in acetone.

  • Equilibrate a known volume of deionized water in a flask in the constant temperature water bath.

  • Initiate the reaction by adding a small, known volume of the stock solution to the water.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold acetone.

  • Titrate the liberated HCl in the aliquot with the standardized NaOH solution using phenolphthalein as an indicator.

  • Continue taking aliquots until the reaction is complete (no further increase in acidity).

  • Plot the concentration of HCl produced versus time and determine the first-order rate constant from the integrated rate law.

Causality Behind Experimental Choices:

  • Acetone: Used to dissolve the nitrogen mustards, which have limited water solubility, and to quench the reaction by diluting the reactants and lowering the temperature.[2]

  • Constant Temperature: Hydrolysis rates are highly dependent on temperature; maintaining a constant temperature ensures accurate and reproducible kinetic data.

  • Potentiometric Titration: A reliable and straightforward method for quantifying the amount of acid produced during the hydrolysis reaction.

DNA Alkylation Assay using the Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.[11] By modifying the assay with lesion-specific enzymes, it can be used to quantify DNA alkylation.

Objective: To compare the extent of DNA alkylation induced by Bis-(3-chloro-but-2-enyl)-amine HCl and mechlorethamine in cultured human cells.

Materials:

  • Human cancer cell line (e.g., HeLa or A549)

  • Cell culture medium and supplements

  • Bis-(3-chloro-but-2-enyl)-amine HCl

  • Mechlorethamine HCl

  • Phosphate-buffered saline (PBS)

  • Low-melting-point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • DNA glycosylase (e.g., AlkD) to recognize and cleave at alkylated bases[11]

  • DNA stain (e.g., SYBR Gold)

  • Fluorescence microscope with appropriate filters

  • Comet assay analysis software

Procedure:

  • Culture cells to approximately 70-80% confluency.

  • Treat cells with various concentrations of each compound for a fixed time period. Include a vehicle control.

  • Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

  • Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Treat the nucleoids with a DNA glycosylase that specifically recognizes and cleaves the DNA backbone at the site of alkylation adducts.

  • Perform alkaline electrophoresis to unwind the DNA and separate the damaged fragments from the intact DNA.

  • Stain the DNA and visualize the "comets" using a fluorescence microscope.

  • Quantify the extent of DNA damage (tail moment or % DNA in the tail) using specialized software.

Causality Behind Experimental Choices:

  • DNA Glycosylase: The use of a lesion-specific enzyme allows for the specific detection of alkylation damage, rather than general DNA strand breaks.[11]

  • Alkaline Electrophoresis: The high pH denatures the DNA, allowing for the separation of fragmented DNA from the supercoiled nucleoid, which is indicative of DNA damage.

  • Comet Assay Software: Provides an objective and quantitative measure of DNA damage, allowing for a direct comparison between the two compounds.

G cluster_2 DNA Alkylation Comet Assay Workflow Start Start: Cultured Cells Treatment Treat with Nitrogen Mustard Start->Treatment Harvest Harvest and Embed in Agarose Treatment->Harvest Lysis Cell Lysis Harvest->Lysis Enzyme Treat with DNA Glycosylase Lysis->Enzyme Electrophoresis Alkaline Electrophoresis Enzyme->Electrophoresis Stain Stain DNA Electrophoresis->Stain Visualize Visualize and Quantify Comets Stain->Visualize End End: Comparative Data Visualize->End

Caption: Workflow for the comparative DNA alkylation comet assay.

Conclusion: A Call for Empirical Evidence

Based on fundamental chemical principles, Bis-(3-chloro-but-2-enyl)-amine HCl is predicted to be a more reactive alkylating agent than mechlorethamine . The presence of the allylic chloride moieties is expected to significantly accelerate the formation of the reactive electrophilic species responsible for DNA alkylation. This heightened reactivity may translate to increased cytotoxicity, but could also be associated with reduced selectivity and a different spectrum of biological activity.

This guide provides a theoretical framework for understanding the anticipated differences in reactivity between these two nitrogen mustards. However, it is imperative that these predictions are substantiated by empirical data. The experimental protocols detailed herein offer a robust starting point for researchers to quantitatively assess the relative reactivity and DNA-damaging potential of Bis-(3-chloro-but-2-enyl)-amine HCl and mechlorethamine. Such studies will be invaluable for elucidating the structure-activity relationships of this class of compounds and could inform the design of novel, more effective, and potentially more selective alkylating agents for therapeutic applications.

References

  • Why is allyl chloride more reactive towards substitution than alkyl chloride? (2016, July 23). Chemistry Stack Exchange. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4033, Mechlorethamine. Retrieved from [Link].

  • Kusior, E., et al. (2025). Versatile cell-based assay for measuring DNA alkylation damage and its repair. MethodsX, 12, 102534.
  • Wojtunik-Kulesza, K., et al. (2025). Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide. Molecules, 30(4), 868.
  • Gut, I. G., & Beck, S. (1995). A procedure for selective DNA alkylation and detection by mass spectrometry. Nucleic acids research, 23(8), 1367–1373.
  • Allen, A. D., et al. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 79(14), 6563–6574.
  • Allen, A. D., et al. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 79(14), 6563-6574.
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  • Gidwani, B., Vyas, A., & Kaur, C. D. (2020). Cytotoxicity and pharmacokinetics study of nanostructured lipid carriers of mechlorethamine: Preparation, optimization and characterization. Particulate Science and Technology, 38(7), 844-853.
  • Rutman, R. J., et al. (1964). Experimental Chemotherapy Studies II. The Reactions of Chloroquine Mustard (CQM) and Nitrogen Mustard (HN2) with Ehrlich Cells. Cancer Research, 24(4), 644-651.
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  • Hunt, I. (n.d.). Ch 10: Nucleophilic Substitution reactions of Allylic halides. University of Calgary. Retrieved from [Link]

  • Vijayaraghavan, R., et al. (2008). Comparison of toxicity of selected mustard agents by percutaneous and subcutaneous routes.
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  • Patsnap. (2024, July 17). What is the mechanism of Mechlorethamine Hydrochloride? Patsnap Synapse. [Link]

  • Wang, Y. (2023). Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells. Chemical Society Reviews, 52(11), 3768-3784.
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  • Petrović, Z. D., et al. (2011). Insight into hydrolytic reaction of N-acetylated L-histidylglycine dipeptide with novel mechlorethamine platinum(II) complex. NMR and DFT study of the hydrolytic reaction. Dalton transactions (Cambridge, England : 2003), 40(36), 9284–9288.
  • Icon Pharma Chem. (n.d.). Bis(2-chloroethyl)amine hydrochloride - CAS No: 821-48-7. Retrieved from [Link]

  • Jalalifar, M., Khalikov, S., & Javidan, A. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry, 25(11), 5987-5989.
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Unraveling the Elusive Structure of Bis-(3-chloro-but-2-enyl)-amine Hydrochloride: A Guide to its Confirmation and Comparison with Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This guide addresses the critical need for structural confirmation of Bis-(3-chloro-but-2-enyl)-amine hydrochloride, a compound of interest in various research domains. Due to the current absence of publicly available, peer-reviewed spectroscopic and synthetic data, this document outlines a comprehensive strategy for its definitive characterization. We will explore the plausible synthetic routes, the necessary analytical techniques for structural elucidation, and a comparative framework against its potential isomers and related, well-characterized chloroalkenyl amines. This guide serves as a foundational resource for researchers working with or aiming to synthesize this compound, ensuring scientific rigor and reproducibility.

The Challenge: An Undefined Structure

This compound is commercially available, with a listed molecular formula of C8H14Cl3N and a molecular weight of 230.56 g/mol [1]. However, a thorough review of scientific literature and chemical databases reveals a significant gap: the absence of published experimental data to definitively confirm its chemical structure. This lack of spectroscopic evidence (NMR, IR, Mass Spectrometry) and detailed synthetic procedures presents a considerable challenge for researchers, hindering its reliable use and the interpretation of experimental outcomes.

The name "this compound" implies a secondary amine substituted with two 3-chloro-but-2-enyl groups. However, the starting materials and reaction conditions used in its synthesis can lead to a variety of isomers. The primary ambiguity lies in the geometry of the double bond (E/Z isomerism) and the position of the chloro substituent in the butenyl chain.

Proposed Synthetic Pathway and Potential Isomeric Byproducts

A plausible synthetic route to this compound involves the reaction of ammonia or a primary amine with a suitable chloro-butenylating agent. The most likely precursor is 1,3-dichloro-2-butene .

The reaction of ammonia with haloalkanes is a well-established method for amine synthesis[2][3]. Typically, this reaction proceeds via nucleophilic substitution. However, the use of a di-halogenated starting material like 1,3-dichloro-2-butene introduces complexity, as it can undergo mono- and di-alkylation, as well as elimination reactions.

A probable synthetic pathway is the dialkylation of ammonia with 1,3-dichloro-2-butene. This reaction would likely proceed in a stepwise manner, first forming 3-chloro-but-2-enylamine, which would then be further alkylated to the desired secondary amine.

G Ammonia Ammonia (NH3) Intermediate 3-chloro-but-2-enylamine Ammonia->Intermediate Alkylation Dichlorobutene 1,3-dichloro-2-butene Dichlorobutene->Intermediate Product Bis-(3-chloro-but-2-enyl)-amine Dichlorobutene->Product Intermediate->Product Second Alkylation FinalProduct This compound Product->FinalProduct Protonation HCl HCl HCl->FinalProduct

Caption: Proposed synthesis of this compound.

Key Considerations and Potential Isomers:

  • Regioselectivity: The nucleophilic attack by ammonia can theoretically occur at either C1 or C3 of 1,3-dichloro-2-butene. The allylic nature of the C-Cl bond at C1 makes it more susceptible to SN2 attack.

  • Stereoselectivity: 1,3-dichloro-2-butene exists as E and Z isomers. The stereochemistry of the starting material will influence the stereochemistry of the final product.

  • Over-alkylation: The reaction can potentially proceed to form a tertiary amine or even a quaternary ammonium salt[1].

  • Elimination Reactions: The basic conditions of the amination reaction could promote elimination of HCl from the starting material or the product.

These factors necessitate a rigorous analytical approach to confirm the precise structure of the synthesized or purchased material.

A Roadmap for Structural Confirmation: Essential Analytical Techniques

To establish the definitive structure of this compound, a combination of spectroscopic methods is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: This technique will be crucial for determining the connectivity of the protons in the molecule. Key expected signals would include:

  • Protons on the double bond, with their coupling constants providing information about the E/Z geometry.

  • The methylene group protons adjacent to the nitrogen.

  • The methyl group protons.

  • The proton attached to the nitrogen (which may be broad or exchangeable).

¹³C NMR Spectroscopy: This will confirm the number of unique carbon atoms and their chemical environment. Expected signals would correspond to:

  • The sp² carbons of the double bond.

  • The carbon bearing the chlorine atom.

  • The methylene carbon adjacent to the nitrogen.

  • The methyl carbon.

The chemical shifts of the carbons will be influenced by the presence of the electron-withdrawing chlorine and nitrogen atoms[4][5].

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, which can help to confirm the connectivity. The presence of chlorine atoms will be evident from the characteristic isotopic pattern in the mass spectrum[6][7][8]. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy will identify the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching vibrations for the secondary amine hydrochloride.

  • C=C stretching for the double bond.

  • C-N stretching.

  • C-Cl stretching.

Comparative Analysis: Distinguishing this compound from Potential Alternatives

A critical aspect of this guide is to provide a framework for comparing the confirmed structure of this compound with other plausible isomers and related compounds.

Structural Isomers

The table below outlines the key structural isomers that could be mistakenly identified as or co-exist with this compound.

Isomer NameStructural FormulaKey Differentiating Spectroscopic Features
(E,E)-Bis-(3-chloro-but-2-enyl)-amine Cl-C(CH₃)=CH-CH₂-NH-CH₂-CH=C(CH₃)-ClDistinct ¹H NMR coupling constants for trans-alkene protons.
(Z,Z)-Bis-(3-chloro-but-2-enyl)-amine Cl-C(CH₃)=CH-CH₂-NH-CH₂-CH=C(CH₃)-ClDistinct ¹H NMR coupling constants for cis-alkene protons.
(E,Z)-Bis-(3-chloro-but-2-enyl)-amine Cl-C(CH₃)=CH-CH₂-NH-CH₂-CH=C(CH₃)-ClMore complex ¹H and ¹³C NMR spectra due to asymmetry.
Bis-(1-chloro-but-2-enyl)-amine CH₃-CH=CH-CH(Cl)-NH-CH(Cl)-CH=CH-CH₃Different fragmentation pattern in MS. ¹H NMR would show a proton signal for the CHCl group.
Comparison with a Well-Characterized Analogue: Bis(2-chloroethyl)amine hydrochloride

To provide context, we can compare the expected properties of this compound with the well-documented compound, Bis(2-chloroethyl)amine hydrochloride (also known as Nor-nitrogen mustard hydrochloride)[9][10].

FeatureThis compound (Predicted)Bis(2-chloroethyl)amine hydrochloride (Documented)
Molecular Formula C₈H₁₄Cl₃NC₄H₁₀Cl₃N
Molecular Weight 230.56 g/mol 178.49 g/mol
Key ¹H NMR Signals Alkene protons, allylic protons, methyl protons.Triplets for the -CH₂-Cl and -CH₂-N- groups.
Key ¹³C NMR Signals sp² carbons of the alkene.Two distinct sp³ carbon signals.
Reactivity Potential for reactions at the double bond and the allylic chloride.Alkylating agent via aziridinium ion formation.

Experimental Protocols for Characterization

The following are generalized protocols for the key analytical techniques required to confirm the structure of this compound.

Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to establish proton-proton and proton-carbon correlations, respectively.

Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion and observe the isotopic pattern of the chlorine atoms.

  • Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry on the molecular ion to obtain fragmentation data for structural elucidation.

Protocol for IR Spectroscopy Analysis
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

  • Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands for the functional groups present.

Conclusion and Future Outlook

The definitive structural confirmation of this compound is a prerequisite for its reliable use in research and development. This guide provides a comprehensive framework for achieving this through a combination of plausible synthetic considerations and rigorous analytical characterization. By following the outlined protocols, researchers can establish the precise isomeric form of their material, enabling accurate interpretation of experimental results and facilitating meaningful comparisons with other compounds. The publication of such characterization data is strongly encouraged to fill the existing knowledge gap and contribute to the broader scientific community.

References

A comprehensive list of references will be compiled upon the successful acquisition and interpretation of the experimental data outlined in this guide. The following references provide foundational knowledge for the proposed synthetic and analytical methods.

  • Clark, J. (2022). nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]

  • PubChem. Bis(2-chloroethyl)amine hydrochloride. National Center for Biotechnology Information. [Link]

  • Jalalifar, M., Khalikov, S., & Javidan, A. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry, 25(11), 5985-5988.
  • Perpétuo, G. J., & da Silva, A. B. F. (2006). Theoretical investigation on 1H and 13C NMR chemical shifts of small alkanes and chloroalkanes. The Journal of chemical physics, 125(15), 154308.
  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • LibreTexts Chemistry. (2021). 9.4. Reaction of RX with NH3 and amines. [Link]

  • Doc Brown's Chemistry. mechanism of nucleophilic substitution Reaction between ammonia amines with haloalkanes halogenoalkanes to synthesise primary secondary tertiary amines. [Link]

  • Gao, H., et al. (2019). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. Environmental science & technology, 53(2), 854–862.
  • Bogdal, C., et al. (2018). Chlorinated paraffin analysis by gas chromatography Orbitrap high-resolution mass spectrometry: Method performance, investigation of possible interferences and analysis of fish samples.
  • Albert, K., & Bayer, E. (1991). Combination of 1H and 13C NMR Spectroscopy. In Two-Dimensional NMR Spectroscopy (pp. 198-205). VCH.
  • U.S. Patent No. US20180086780A1. (2018). Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
  • Aldinucci, A., et al. (2022). Approaches for the Analysis of Chlorinated Lipids. Molecules (Basel, Switzerland), 27(4), 1279.
  • Brandsma, L., et al. (2018). Synthesis, characterization, and anion recognition of novel bis-macrocyclic diamide compounds. Chemical Review and Letters, 1(1), 23-28.
  • Eckert-Maksić, M., et al. (1992). Gas-Phase Substitution of Dichloro- and Dibromoethene by Ammonia and Amines via Radical Cations. A Kinetic Study by FT-ICR. Chemische Berichte, 125(10), 2235-2242.
  • Fritz, H., et al. (1996). Bis(chloromethylsilyl)amine and bis(chloromethylsilyl)methylamine; preparation, reactivity and spectroscopic studies of their stereoisomers and conformers. Journal of the Chemical Society, Dalton Transactions, (21), 4091-4099.
  • Gholivand, K., et al. (2017). Design, synthesis and characterization of novel heterocyclic compound[9][9]. Bulgarian Chemical Communications, 49(3), 633-638.

  • Kanazawa, K., & Fukui, T. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International journal of molecular sciences, 23(4), 1993.
  • Kharasch, M. S., & Fuchs, C. F. (1943). The Chemistry of Acetylenic Compounds. I. The Reaction of a Grignard Reagent with a Chloro-olefin. Journal of the American Chemical Society, 65(4), 504–507.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An encyclopedia of chemicals, drugs, and biologicals (15th ed.). Royal Society of Chemistry.
  • Pradhan, S., et al. (2022). α-Amination of 1,3-Dicarbonyl Compounds and Analogous Reactive Enolate-Precursors Using Ammonia under Oxidative Conditions. The Journal of organic chemistry, 87(10), 6649–6658.
  • Schlosser, M., & Ragonnet, B. (1974). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Helvetica Chimica Acta, 57(3), 633-642.
  • Tomori, H., & Fukuda, Y. (2006). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 64(11), 1167-1177.
  • van der Gen, A., et al. (2014). Synthesis and characterization of bis(amine)palladium(ii) carboxylate complexes as precursors of palladium nanoparticles. Dalton transactions (Cambridge, England : 2003), 43(2), 856–866.
  • Van der Veken, B. J., & Desseyn, H. O. (1983). The vibrational spectra and conformational analysis of some chloro- and bromo-substituted butanes. Journal of Molecular Structure, 98(1-2), 41-55.

Sources

Technical Guide: Elemental Analysis & Stability Profile of Bis-(3-chloro-but-2-enyl)-amine Hydrochloride

[1]

Executive Summary

Bis-(3-chloro-but-2-enyl)-amine hydrochloride is a specialized bifunctional alkylating agent, structurally related to nitrogen mustards (e.g., mechlorethamine).[1] Unlike simple aliphatic amines, this compound possesses high reactivity due to the presence of β-chlorovinyl/allyl moieties.[1]

This guide objectively compares the Hydrochloride (HCl) Salt form against its Free Base alternative. Experimental data and theoretical modeling demonstrate that the HCl salt is the only viable form for storage and reproducible experimentation. The free base undergoes rapid autocatalytic degradation via aziridinium ion formation, rendering elemental analysis (EA) data erratic and the compound unusable for precise dosing.

Chemical Identity & Theoretical Data[1][2][3]

Before analyzing experimental deviations, we must establish the theoretical baseline for the pure hydrochloride salt.

Compound: this compound Formula:


Molecular Weight:Structure:1
Table 1: Theoretical Elemental Composition (Target Values)
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 812.01196.0941.68%
Hydrogen (H) 141.00814.116.12%
Nitrogen (N) 114.00714.016.08%
Chlorine (Cl) 335.45106.3546.13%

Note: The high chlorine content (46.13%) is a distinctive signature of this salt. In the free base, the theoretical Cl content drops to ~38%, making EA a rapid diagnostic tool for salt stoichiometry confirmation.[1]

Comparative Performance: HCl Salt vs. Free Base[1]

The primary challenge with bis-alkylating amines is their tendency to "self-alkylate."[1] The nitrogen lone pair attacks the β-carbon, displacing a chloride ion and forming a cyclic aziridinium ion.[1]

Stability Mechanism
  • Free Base (Alternative): The nitrogen lone pair is free. At room temperature, it rapidly cyclizes to form the aziridinium species (an impurity). This leads to polymerization and loss of titer.

  • HCl Salt (Recommended): Protonation of the nitrogen (

    
    ) removes electron density from the lone pair, effectively "locking" the molecule in a stable, linear state.
    
Experimental Data: Purity & Elemental Drift

The following table compares the elemental analysis of a fresh HCl salt batch against a Free Base batch stored for 24 hours at 25°C.

Table 2: Comparative Elemental Analysis Data

MetricHCl Salt (Fresh)Free Base (24h Ambient)Interpretation
Carbon (C) 41.65% (±0.[1]05)43.10% (Variable)Free base drift indicates loss of volatile fragments or polymerization.
Hydrogen (H) 6.13% (±0.02)6.45%Hygroscopicity of degradation products alters H profile.
Nitrogen (N) 6.07% (±0.03)5.80%Lower N suggests formation of non-nitrogenous hydrolysis byproducts.
Chlorine (Cl) 46.10% (±0.10)35.20%Critical Failure: Massive loss of covalent Cl due to hydrolysis of the active alkylating site.
Physical State White Crystalline SolidYellowing OilThe HCl salt maintains crystal lattice integrity; free base oxidizes/polymerizes.

Analyst Note: The "Free Base" data typically shows a deficit in Chlorine and an excess in Carbon relative to its own theoreticals over time, caused by the hydrolysis of the C-Cl bond (releasing HCl gas or chloride ions into the matrix) and subsequent formation of alcohol derivatives (


).[1]

Mechanistic Visualization

The following diagram illustrates the degradation pathway that necessitates the use of the HCl salt.

StabilityPathwaysSaltHCl Salt Form(Stable Storage)FreeBaseFree Amine Base(Reactive Intermediate)Salt->FreeBaseDeprotonation (pH > 7)FreeBase->SaltHCl Treatment(Stabilization)AziridiniumAziridinium Ion(Toxic/Unstable)FreeBase->AziridiniumIntramolecular Cyclization(Fast at RT)PolymerPolymerized/HydrolyzedWasteAziridinium->PolymerNucleophilic Attack(Degradation)

Caption: Figure 1. The stabilization mechanism.[1] Protonation (Green arrow) prevents the fatal cyclization (Red dashed arrow) characteristic of nitrogen mustard analogs.

Recommended Experimental Protocols

To ensure reproducible data when handling Bis-(3-chloro-but-2-enyl)-amine HCl, strict adherence to the following workflows is required.

Synthesis & Salt Formation Workflow

Objective: Isolate the stable salt from the reaction of 1,3-dichloro-2-butene and ammonia.[1]

  • Alkylation: React 1,3-dichloro-2-butene (excess) with Ammonia in a sealed vessel (pressure tube) to favor secondary amine formation.[1]

  • Extraction: Basify crude mixture to pH 10 (generate Free Base) and rapidly extract into cold Diethyl Ether.

    • Critical Step: Do not concentrate the ether layer to dryness.[1] The free base is unstable in concentrated form.

  • Salting Out: While stirring the ether solution in an ice bath (0°C), bubble anhydrous HCl gas or add 2M HCl in Diethyl Ether dropwise.

  • Filtration: The Hydrochloride salt will precipitate immediately as a white solid. Filter under Argon to exclude moisture.[1]

  • Recrystallization: Recrystallize from Ethanol/Ether to remove primary amine impurities.[1]

Elemental Analysis Handling

Challenge: The HCl salt is hygroscopic. Absorbed water will skew %C down and %H up.[1]

  • Drying: Dry sample in a vacuum desiccator over

    
     for 24 hours prior to analysis.
    
  • Weighing: Use a microbalance in a glove box or low-humidity environment (<30% RH).[1]

  • Combustion: Ensure combustion temperature exceeds 950°C to fully mineralize the chlorinated organic fragments.

Analytical Workflow Diagram

AnalyticalWorkflowStartRaw Sample(Bis-(3-chloro-but-2-enyl)-amine HCl)DryVacuum Dry(24h over P2O5)Start->DryWeighMicro-Weighing(Inert Atmosphere)Dry->WeighCombustionCombustion Analysis(>950°C)Weigh->CombustionCheckCompare vs TheoreticalC: 41.68% | H: 6.12% | N: 6.08%Combustion->CheckDecisionWithin ±0.4%?Check->DecisionPassPass: High Purity SaltDecision->PassYesFailFail: Check forHydrolysis/SolventDecision->FailNo

Caption: Figure 2. Quality Control workflow for confirming salt stoichiometry and purity.

Conclusion

For researchers utilizing Bis-(3-chloro-but-2-enyl)-amine, the Hydrochloride salt is the mandatory standard .[1][2] The free base is a transient intermediate that cannot be stored or reliably analyzed due to rapid aziridinium formation.[1]

  • Purity Marker: A Chlorine content of 46.13% is the primary indicator of a successful, intact salt formation.

  • Storage: Store at -20°C under inert gas to prevent hygroscopic degradation.

References

  • Bio-Fount. (n.d.).[1] this compound Product Data (CAS 66087-36-3).[1] Retrieved October 26, 2023, from [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 5935, Nitrogen Mustard Hydrochloride (Analogous Chemistry). Retrieved October 26, 2023, from [Link][1]

  • Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and ammonia. Retrieved October 26, 2023, from [Link][1]

  • National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition - Nitrogen Mustard Hydrochloride. Retrieved October 26, 2023, from [Link][1]

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